Monoaspartyl chlorin e6
Description
Historical Perspectives on Chlorin-Based Photosensitizers in Academic Research
Photodynamic therapy (PDT) is a therapeutic modality that utilizes a combination of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to elicit a cytotoxic effect. oncotarget.com The foundation of PDT research was built upon first-generation photosensitizers, most notably hematoporphyrin (B191378) derivative (HpD) and its more purified form, Photofrin®. researchgate.netdoi.org These early photosensitizers, while groundbreaking, presented several limitations for researchers. They were often complex and variable mixtures of monomers, dimers, and oligomers, which made precise dosimetric and mechanistic studies challenging. researchgate.net Furthermore, their primary light absorption peak is around 630 nm, a wavelength with relatively shallow penetration into biological tissues. doi.org
These limitations spurred academic research into new classes of photosensitizers, leading to the development of second-generation agents. researchgate.net Among the most promising were the chlorins. doi.org Chlorins are tetrapyrrole pigments, structurally related to porphyrins, but with one of the pyrrole (B145914) rings in a reduced (dihydro) state. nih.gov This seemingly minor structural modification results in a significant and advantageous shift in the molecule's light absorption properties. nih.gov
The primary driver for the academic focus on chlorins was their strong absorption band in the red to near-infrared (NIR) region of the electromagnetic spectrum, typically between 650 and 800 nm. doi.orgnih.gov Light in this "phototherapeutic window" can penetrate much deeper into tissue, a critical factor for treating larger or more invasive lesions. nih.gov Research also indicated that many chlorins possess a high quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT, and tend to clear from the body more rapidly than first-generation compounds, potentially reducing the duration of side effects like skin photosensitivity. nih.gov Many of these promising chlorins are derived from chlorophyll (B73375), the abundant natural pigment in plants, making them an accessible and versatile platform for chemical modification and study. doi.orgnih.gov
Evolution and Significance of Monoaspartyl Chlorin (B1196114) e6 as a Second-Generation Photosensitizer
Within the broader class of chlorins, Monoaspartyl chlorin e6 (MACE), also referred to in scientific literature as NPe6 or Talaporfin, emerged as a compound of particular significance. researchgate.netoup.comsemanticscholar.org Its development represented a clear evolution from the ill-defined mixtures of first-generation sensitizers. A key characteristic of this compound is that it is a pure, single chemical entity. oup.comresearchgate.netnih.gov This high purity, often confirmed by methods like high-pressure liquid chromatography, allows for precise quantification and ensures reproducibility in research, a fundamental requirement for rigorous scientific investigation. oup.comnih.gov
This compound is a derivative of chlorin e6, which is itself obtained from natural chlorophyll. doi.orgnih.gov The chemical attachment of a single aspartic acid amino acid residue to the chlorin e6 macrocycle is a deliberate modification designed to improve the compound's amphiphilicity—its balance of hydrophilic and lipophilic properties. acs.orgacs.org This modification is crucial for its behavior in biological systems.
The photophysical properties of this compound are a primary reason for its importance in research. It exhibits a strong, characteristic absorption peak at a longer wavelength of approximately 664 nm, which falls squarely within the desired phototherapeutic window for deeper tissue activation. oup.comnih.gov The significance of this compound in academic research lies in its status as a well-defined molecular probe. It enabled scientists to move beyond the general effects observed with porphyrin mixtures and to investigate the specific mechanisms of second-generation PDT with greater accuracy, including its uptake, subcellular localization, and precise mode of inducing cell death. oup.comresearchgate.net
Table 1: Comparative Properties of Photosensitizer Generations This is an interactive table. You can sort and filter the data.
| Feature | First-Generation (e.g., Hematoporphyrin Derivative) | Second-Generation (e.g., this compound) |
|---|---|---|
| Chemical Purity | Complex mixture of monomers, dimers, and oligomers. researchgate.net | Pure, single monomeric compound. oup.comnih.gov |
| Wavelength of Max Absorption (Red Region) | ~630 nm. doi.org | ~664 nm. oup.comnih.gov |
| Primary Subcellular Localization | Primarily mitochondria. researchgate.net | Primarily lysosomes. oup.comresearchgate.netnih.gov |
| Source | Derived from hemoglobin. | Derived from chlorophyll. doi.org |
Overview of Major Research Domains for this compound
Research into this compound has spanned several distinct therapeutic areas, with oncology being the most prominent.
Oncology Research: The principal application explored for this compound is in the photodynamic therapy of cancer. nih.govnih.gov Upon activation with 664 nm light, it generates cytotoxic reactive oxygen species that can lead to tumor necrosis. nih.govmdpi.com A pivotal area of investigation has been its mechanism of action at the subcellular level. Early in vitro studies using fluorescence microscopy revealed that, unlike first-generation sensitizers that often localize in the mitochondria, this compound preferentially accumulates in the lysosomes of cells. oup.comnih.gov Subsequent research using electron microscopy confirmed that PDT with this agent leads to the initial destruction of lysosomes. researchgate.net This distinct lysosomal pathway of cell death is a significant research finding and a key differentiator from other photosensitizers. Further research has explored incorporating it into various nanoparticle delivery systems to enhance its therapeutic potential. semanticscholar.orgnih.gov
Ophthalmology Research: The compound has also been investigated for the treatment of ocular diseases characterized by abnormal blood vessel growth (neovascularization). Research in primate models of laser-induced choroidal neovascularization (CNV), a condition related to age-related macular degeneration, demonstrated that this compound selectively accumulates within these abnormal vascular structures while clearing rapidly from surrounding healthy retinal tissue. researchgate.net This selective targeting is a critical area of study for potential ophthalmic applications.
Antimicrobial Research: Another active domain is antimicrobial photodynamic therapy (aPDT). Research has demonstrated the potential of chlorin e6 and its derivatives to kill a variety of pathogenic microbes. researchgate.netplos.org Specific studies have examined the anti-inflammatory and antimicrobial effects of chlorin e6-mediated PDT on Propionibacterium acnes, the bacterium implicated in inflammatory acne, and on multi-species biofilms related to periodontitis. plos.orgnih.gov
Table 2: Summary of Key Research Findings for this compound This is an interactive table. You can sort and filter the data.
| Research Domain | Key Finding | Description |
|---|---|---|
| Oncology | Lysosomal Localization | Fluorescence and electron microscopy studies showed that this compound accumulates in and initially destroys cellular lysosomes upon photoactivation, a distinct mechanism from many other photosensitizers. oup.comresearchgate.netnih.gov |
| Oncology | Tumor Necrosis | In early clinical research on superficial tumors, PDT with this compound was observed to cause immediate tissue blanching followed by marked necrosis of the tumor mass. nih.gov |
| Ophthalmology | Selective Vascular Accumulation | In primate models of choroidal neovascularization, the photosensitizer demonstrated selective accumulation and retention within the abnormal blood vessels compared to the surrounding healthy retinal circulation. researchgate.net |
| Antimicrobial | Anti-inflammatory & Antimicrobial Effect | Research has shown that PDT using chlorin e6 can suppress the inflammatory response induced by bacteria such as P. acnes in skin cell models. plos.org |
Properties
Molecular Formula |
C38H41N5O9 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-[[2-[7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
InChI Key |
SIEXFRDYNDREBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |
Synonyms |
laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Strategies of Monoaspartyl Chlorin E6
Methodologies for Monoaspartyl Chlorin (B1196114) e6 Synthesis
The synthesis of monoaspartyl chlorin e6 primarily involves the modification of naturally occurring chlorophyll (B73375) derivatives. These methods have been scaled up for larger production, with ongoing efforts to improve efficiency and reduce environmental impact.
Partial Synthesis from Natural Chlorophyll Derivatives
The journey to synthesize this compound begins with the extraction of chlorophyll a from sources like Spirulina platensis. nih.govmdpi.com Chlorophyll a is then converted to pheophytin a. nih.gov From pheophytin a, two primary synthetic routes lead to chlorin e6 (Ce6), the precursor to this compound. One route proceeds via methyl pheophorbide a, while the other is a more direct conversion from pheophytin a. mdpi.com The synthesis of the final this compound product involves the regioselective conjugation of an aspartic acid residue to the chlorin e6 macrocycle. mdpi.comresearchgate.net Initially, the structure of NPe6 (this compound) was misidentified as having the aspartyl group at the 17³-position. nih.gov However, further spectroscopic and synthetic studies, including X-ray crystallography, confirmed that the correct structure has the aspartyl residue attached to the 15²-position. researchgate.netdntb.gov.ua
Pilot-Plant Scale Synthetic Approaches and Optimization
Researchers have developed and optimized pilot-plant scale syntheses of chlorin e6 to improve efficiency and yield. mdpi.com Conventional methods often require significant time and large volumes of solvents. mdpi.com Modified, greener synthetic methods have been introduced that significantly reduce both the reaction/extraction time and the amount of solvents needed. mdpi.com For instance, one optimized method for producing the trisodium (B8492382) salt of Ce6 from Spirulina biomass involved heating a solution of pheophytin in acetone (B3395972) to reflux and then adding 1M NaOH to facilitate phytyl hydrolysis and the opening of the E-ring. mdpi.com This modified approach resulted in a notable yield of Ce6. mdpi.com
Comparison of two synthetic methodologies for preparing chlorin e6 from Spirulina platensis revealed that altering solvent quantities and reaction times can significantly impact the process. mdpi.com For example, using 96% ethanol (B145695) and hexane (B92381) for chlorophyll a extraction and 2N HCl for the conversion to pheophytin a reduced the reaction time compared to using 99.9% ethanol and a longer reaction period. mdpi.com
Regioselective Functionalization and Amino Acid Conjugation
Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, which allows for regioselective conjugation of amino acids. mdpi.comresearchgate.net The position of this conjugation significantly influences the properties of the resulting molecule. nih.gov Synthetic strategies have been developed to selectively attach amino acids like aspartic acid and lysine (B10760008) to each of these positions. nih.gov Molecular modeling studies have revealed that the conformation of the resulting conjugate is dependent on the substitution site. For instance, 17³-substituted conjugates tend to be L-shaped, while 15² and 13¹ regioisomers adopt more extended, almost linear conformations. nih.gov This linear shape is thought to enhance binding to biomolecules. mdpi.com
Identification and Analysis of Synthetic Intermediates and Impurities
The synthesis of chlorin e6 can lead to the formation of various process-related impurities and degradation products. nih.govresearchgate.net Understanding and identifying these impurities is crucial for ensuring the quality and safety of the final product. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a key analytical technique used to monitor the formation of intermediates and identify impurities during the synthesis process. nih.govresearchgate.net
One identified process-related impurity is rhodin g₇ 7¹-ethyl ester, which is formed from chlorophyll b rather than chlorophyll a, the primary source of chlorin e6. nih.gov The structure of this impurity has been elucidated using NMR and high-resolution mass spectrometry (HRMS). nih.gov Other identified impurities include monoethyl ester of chlorin e6 and chlorin e4, a degradation product that accumulates during the basic hydrolysis of the exocyclic ring. researchgate.net
Design and Synthesis of Novel this compound Derivatives
To further enhance the properties of this compound, researchers have designed and synthesized novel derivatives by introducing various functional groups.
pH-Sensitive and Redox-Responsive Modifications
The therapeutic efficacy of photosensitizers can be significantly enhanced by designing delivery systems that respond to specific physiological conditions within the tumor microenvironment, such as altered pH and redox potential. This section explores the inherent pH sensitivity of this compound and strategies to introduce redox-responsive features.
pH-Sensitive Modifications
The tumor microenvironment is often characterized by a lower extracellular pH compared to normal tissues. This acidity can be exploited to trigger the release or activation of therapeutic agents. This compound itself exhibits pH-dependent behavior due to its carboxylic acid groups.
Research has shown that the protonation of the carboxylate groups of chlorin derivatives significantly influences their interaction with cell membranes. A study investigating the pH-dependent membrane adsorption and distribution of MACE found that two of its carboxylate groups have pKa values below 6. researchgate.net This suggests that in the acidic tumor microenvironment, these groups will be protonated, altering the molecule's hydrophilicity and potentially its cellular uptake and subcellular localization.
The transfer rate of chlorin derivatives across lipid bilayers is strongly correlated with the pH of the surrounding medium. For some chlorins, acidic conditions accelerate their transfer across the membrane. However, for MACE, the rate of "flip-flop" across the membrane remains very low, even at a pH of 6. researchgate.net This indicates that while its protonation state changes, its ability to passively cross membranes may be limited, a factor that is critical in the design of delivery systems.
Further research has explored the development of nanoparticle systems that are designed to be pH-sensitive. For instance, a drug delivery system utilizing a pH-sensitive versatile nanoparticle has been shown to exhibit positive photodynamic therapy performance. researchgate.net While not exclusively focused on MACE, these studies highlight a general strategy where the photosensitizer is encapsulated in a carrier that destabilizes and releases its cargo in response to the acidic tumor environment.
Table 1: pKa Values of Carboxylate Groups in Chlorin Derivatives
| Compound | pKa Values of Carboxylate Groups | Reference |
| This compound (MACE) | Two pKa values below 6 | researchgate.net |
| Chlorin e6 (CE) | Between 6 and 8 | researchgate.net |
| Rhodin G7 (RG) | Between 6 and 8 | researchgate.net |
Redox-Responsive Modifications
The intracellular environment of tumor cells is characterized by a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. This redox gradient provides a stimulus for the targeted release of drugs within cancer cells. Redox-responsive linkers, such as disulfide (-S-S-) and diselenide (-Se-Se-) bonds, are stable in the bloodstream but are cleaved in the presence of high GSH levels, triggering drug release.
Several strategies have been developed to incorporate redox-responsive linkers into chlorin e6-based nanosystems:
Disulfide-Linked Conjugates: Researchers have synthesized dextran-chlorin e6 conjugates with a disulfide linkage. These nanoparticles were designed for specific targeting and were shown to release chlorin e6 in the presence of dextranase (B8822743) or GSH, indicating their responsiveness to both enzymatic and redox stimuli. researchgate.net Another approach involved the development of β-cyclodextrin nanophotosensitizers where chlorin e6 was conjugated via a disulfide bond, creating a redox-sensitive delivery system. mdpi.com
Diselenide-Linked Conjugates: Diselenide bonds are known to be more sensitive to redox conditions than disulfide bonds. One study detailed the development of micelles composed of hyaluronic acid (HA) and chlorin e6 linked by a diselenide bond (HA-SeSe-Ce6). nih.gov These micelles were designed to target CD44-overexpressing cancer cells and release the photosensitizer in the reductive tumor environment. The synthesis involved coupling HA with bis(aminoethyl)diselenide and then with chlorin e6 using carbodiimide (B86325) chemistry. The release of Ce6 from these micelles was significantly enhanced in the presence of GSH. nih.gov
Another example is the synthesis of nanophotosensitizers composed of methoxy (B1213986) poly(ethylene glycol) (mPEG), chlorin e6, and phenylboronic acid pinacol (B44631) ester (PBAP) with diselenide linkages. researchgate.net These conjugates were designed for reactive oxygen species (ROS)-sensitive photodynamic therapy.
Table 2: Examples of Redox-Responsive this compound Derivatives
| Derivative | Linker | Stimulus for Release | Key Findings | Reference |
| Dextran-ss-Chlorin e6 | Disulfide | Glutathione (GSH), Dextranase | Specific release in reductive and enzymatic environments. | researchgate.net |
| β-Cyclodextrin-ss-Chlorin e6 | Disulfide | Glutathione (GSH) | Redox-sensitive release from a cyclodextrin-based nanocarrier. | mdpi.com |
| Hyaluronic acid-SeSe-Chlorin e6 | Diselenide | Glutathione (GSH) | Targeted delivery and enhanced release in redox conditions. | nih.gov |
| mPEG-sese-Ce6PBAP | Diselenide | Reactive Oxygen Species (ROS) | ROS-sensitive release for enhanced photodynamic therapy. | researchgate.net |
The synthesis of these redox-responsive systems often involves multi-step chemical reactions. For instance, the fabrication of HA-SeSe-Ce6 micelles involved first the synthesis of the diselenide linker, followed by its conjugation to hyaluronic acid and finally the attachment of chlorin e6 using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). nih.gov The successful synthesis and responsiveness of these constructs are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and their drug release profiles are studied under simulated physiological conditions.
Advanced Photophysical and Photochemical Mechanisms of Monoaspartyl Chlorin E6
Singlet Oxygen Generation and Quantum Yield Efficiency
Upon absorption of light, typically in the red region of the spectrum (around 654-664 nm), the Monoaspartyl chlorin (B1196114) e6 (MACE) molecule transitions from its ground state to an excited singlet state. nih.govnih.gov From this short-lived state, it can undergo a process called intersystem crossing to a more stable, long-lived excited triplet state. doi.orgias.ac.in It is this triplet state that is crucial for the primary photochemical event in photodynamic therapy (PDT). ias.ac.in
The excited triplet state of MACE can transfer its energy directly to molecular oxygen (O₂), which is unique for being in a triplet state in its ground form. nih.gov This energy transfer, known as a Type II photochemical process, excites the oxygen molecule to its highly reactive singlet state (¹O₂). nih.govnih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
Monoaspartyl chlorin e6 is recognized for its high efficiency in this regard. Research has determined the quantum yield of singlet oxygen production for MACE to be approximately 0.77 in a phosphate (B84403) buffer solution at pH 7.4. nih.govvulcanchem.com This high quantum yield signifies that MACE is a very effective producer of singlet oxygen, a key characteristic for a potent photosensitizer. doi.orgnih.gov The generation of singlet oxygen has been identified through its characteristic near-infrared luminescence. nih.gov The high efficiency of MACE in generating singlet oxygen is a primary reason for its effectiveness as a photosensitizer. nih.govescholarship.org
| Property | Value | Conditions | Source |
|---|---|---|---|
| Absorption Peak (Soret Band) | ~400 nm | Phosphate Buffer (pH 7.4) | nih.gov |
| Absorption Peak (Q-band) | ~654-664 nm | Phosphate Buffer (pH 7.4) | nih.govnih.gov |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | nih.govvulcanchem.com |
| Triplet State Lifetime | ~300 µs | Under Argon | nih.gov |
Triplet State Dynamics and Quenching Mechanisms
The dynamics of the excited triplet state are fundamental to the photosensitizing action of MACE. After initial photoexcitation to the singlet state (S₁), the molecule efficiently undergoes intersystem crossing to the first excited triplet state (T₁). doi.org This triplet state is relatively long-lived compared to the singlet state, with a lifetime measured at approximately 300 microseconds in an oxygen-free (argon) environment. nih.gov This extended lifetime is critical as it allows sufficient time for the excited photosensitizer to interact with other molecules, particularly molecular oxygen. doi.orgias.ac.in
The primary quenching mechanism for the MACE triplet state in a biological system is its interaction with ground-state molecular oxygen. nih.gov This is an extremely efficient process, with a quenching rate constant (kQ) reported to be 1.9 x 10⁹ M⁻¹ s⁻¹. nih.gov This quenching event leads to the de-excitation of MACE back to its ground state and the simultaneous generation of singlet oxygen (the Type II reaction), which is the main photodynamic outcome. nih.gov
Oxygen itself acts as an active quencher. us.edu.pl The presence of oxygen significantly shortens the triplet state lifetime from hundreds of microseconds (in deoxygenated conditions) to well under a microsecond. us.edu.pl Other quenching pathways can exist, such as through aggregation. Photosensitizer dimerization or aggregation can lead to self-quenching, which often deactivates the excited state via non-productive pathways, potentially reducing the yield of singlet oxygen. us.edu.plmdpi.com The monomeric form of the photosensitizer is generally the most photochemically active. nih.gov
Photo-Oxidation Reactions with Biological Substrates
The highly reactive singlet oxygen generated by MACE upon light irradiation can oxidize a wide array of essential biological molecules, leading to cellular damage. The short lifetime and limited diffusion range of singlet oxygen mean that this damage is typically confined to the immediate vicinity of the photosensitizer's location within the cell. researchgate.net
Research has demonstrated that MACE can efficiently photo-oxidize a number of biological substrates. nih.gov These include amino acids such as cysteine, histidine, and tryptophan, which are susceptible to oxidation. nih.gov The photo-oxidation of these amino acid residues can lead to the inactivation of critical enzymes and structural proteins. Furthermore, MACE has been shown to photo-oxidize human serum albumin, indicating its potential to damage proteins. nih.gov
These photo-oxidation reactions are predominantly mediated by singlet oxygen. nih.gov This has been confirmed in studies where the reactions were efficiently inhibited by azide, a known physical quencher of singlet oxygen that does not quench the triplet state of MACE. nih.gov The damage to cellular components, particularly membranes (plasma, mitochondrial, lysosomal), is a primary consequence of these photo-oxidation events, ultimately triggering cell death pathways. doi.orgbiointerfaceresearch.com
Förster Resonance Energy Transfer (FRET) Mechanisms in Hybrid Systems
To enhance its therapeutic properties, MACE (often referred to generically as chlorin e6 or Ce6 in this context) has been incorporated into various nanostructured hybrid systems. In these systems, energy transfer mechanisms, including Förster Resonance Energy Transfer (FRET), can play a significant role. FRET is a non-radiative energy transfer process between two light-sensitive molecules (a donor and an acceptor) that are in close proximity, typically within 10 nm.
One area of investigation involves combining chlorins with upconversion nanoparticles (UCNPs). rsc.org UCNPs can absorb near-infrared (NIR) light, which has better tissue penetration, and emit light at a shorter wavelength (e.g., red light) that can then be absorbed by the chlorin molecule. The energy is transferred from the excited UCNP (donor) to the chlorin (acceptor), which then proceeds with its photochemical cycle to produce ROS. rsc.org This process allows for the activation of the photosensitizer in deeper tissues.
Photophysical Properties in Complex Biological Environments
The photophysical and photochemical behavior of MACE is significantly influenced by its local microenvironment within biological systems. Its amphiphilic nature, possessing both hydrophilic (aspartyl acid) and hydrophobic (porphyrin ring) regions, governs its interaction with cellular structures. us.edu.pltechscience.com
Subcellular Localization: Fluorescence microscopy studies have shown that MACE and its close derivative diaspartyl chlorin e6 (DACE) primarily localize in the lysosomes of cells. nih.govcolab.ws This is in contrast to other photosensitizers that may distribute more broadly throughout the cytoplasm or in mitochondria. nih.gove-ce.org The localization within specific organelles is critical, as the subsequent photodamage will be concentrated in these areas, dictating the initial cellular response and the ultimate cell death pathway. biointerfaceresearch.com
Aggregation: Like many porphyrin-based molecules, MACE can form aggregates in aqueous solutions. us.edu.pl Aggregation can alter the photophysical properties, often leading to a decrease in fluorescence and a reduced ability to generate singlet oxygen. us.edu.pl The interaction with biological components, such as binding to proteins like albumin or insertion into lipid membranes, can help to maintain the monomeric, photoactive form of the molecule. nih.gov
Cellular and Subcellular Interactions of Monoaspartyl Chlorin E6
Mechanisms of Cellular Internalization
The entry of Monoaspartyl chlorin (B1196114) e6 into cells is a multifaceted process governed by a combination of physicochemical properties of the molecule and the physiological characteristics of the cellular environment. Key mechanisms include pH-dependent uptake, the involvement of lipoproteins and receptor-mediated endocytosis, and the influence of electrostatic and hydrophobic interactions.
The pH of the extracellular microenvironment plays a crucial role in the cellular uptake of chlorin derivatives. For instance, the uptake of chlorin p6, a related compound, by Colo-205 cells increases at a lower pH, a phenomenon attributed to the increased lipophilicity of the drug due to protonation. ias.ac.in This principle is relevant as the tumor microenvironment is often more acidic than normal tissues. nih.gov Studies on chlorin e6 (Ce6), the parent compound of MACE, have shown that a decrease in pH from 7.4 to 6.5 enhances its affinity for liposomes and low-density lipoproteins (LDL) while decreasing its affinity for human serum albumin (HSA). nih.govfree.fr Specifically, the relative affinity of Ce6 for LDL versus HSA is multiplied by 4.6, and for membranes versus HSA, it is multiplied by 3.5 when the pH drops from 7.4 to 6.5. nih.gov This pH-mediated redistribution is thought to facilitate cellular uptake. nih.gov
Lipoproteins, particularly low-density lipoproteins (LDL), are significant carriers for many photosensitizers in the bloodstream and play a role in their cellular uptake. nih.govcapes.gov.brualberta.ca This is often attributed to the overexpression of LDL receptors on the surface of rapidly proliferating cells, such as those in tumors. nih.govnih.gov While MACE is a relatively water-soluble photosensitizer and is known to be primarily transported by albumin in circulation (around 87%), a smaller fraction (about 11%) is associated with the lipoprotein layer. ualberta.ca
It is important to note, however, that the distribution pattern of MACE in murine tissues suggests that an LDL-mediated mechanism may not be the sole explanation for its biodistribution. nih.gov
The interplay between electrostatic and hydrophobic interactions is fundamental to the association of MACE with cellular membranes. researchgate.netnih.govnih.govnih.gov The amphiphilic nature of MACE, possessing both hydrophobic macrocycles and hydrophilic aspartyl residues, dictates its partitioning between aqueous environments and lipid membranes. techscience.commdpi.com
Electrostatic interactions are significant drivers of membrane adsorption. researchgate.netnih.gov The negative charges of the carboxylate groups on MACE can interact with charged components of the cell membrane. researchgate.netnih.gov However, these interactions are modulated by the hydrophobicity of the molecule. nih.govnih.govescholarship.org An increase in hydrophobicity generally enhances membrane association. nih.gov The protonation of the carboxyl groups at lower pH, as discussed earlier, reduces the negative charge and increases hydrophobicity, thereby influencing membrane interaction. ias.ac.in
Role of Lipoproteins and Receptor-Mediated Endocytosis
Intracellular Trafficking and Subcellular Localization Dynamics
Following cellular internalization, the spatial distribution of Monoaspartyl chlorin e6 within the various subcellular compartments is a dynamic process that significantly influences its photodynamic efficacy. The localization pattern is determined by the physicochemical properties of the photosensitizer and the route of cellular entry.
A predominant site of accumulation for this compound is within lysosomes and other endocytic vesicles. nih.govscispace.comcolab.wsfrontiersin.org This localization is strongly suggested by fluorescence microscopy studies, which have shown that the primary site of MACE localization appears to be the lysosome. nih.gov This is often a consequence of cellular uptake via endocytosis. researchgate.netnih.gov
When photosensitizers are taken up through endocytic pathways, they are initially enclosed within endosomes. researchgate.netharvard.edu These endosomes mature and can fuse with lysosomes, leading to the accumulation of the photosensitizer within these acidic, degradative organelles. researchgate.netfrontiersin.org The lysosomal accumulation of MACE is a key aspect of its mechanism of action in certain therapeutic strategies, such as photochemical internalization (PCI), where light activation of the lysosomally-sequestered photosensitizer leads to the rupture of the lysosomal membrane and the release of other therapeutic agents into the cytoplasm. researchgate.net
While lysosomes are a primary localization site, this compound and its parent compound, chlorin e6, have also been found to distribute to other critical subcellular organelles, including mitochondria, the endoplasmic reticulum (ER), and the Golgi apparatus. techscience.comnih.govescholarship.orgnih.govscribd.comscribd.comntua.gr The relative distribution among these sites can vary and is crucial as the location of the photosensitizer determines the primary targets of photodamage upon light activation. frontiersin.orgmdpi.com
Mitochondria are a particularly important target for many photosensitizers. frontiersin.orgnih.govmdpi.com Accumulation in mitochondria can lead to the induction of apoptosis following photodynamic therapy due to the disruption of mitochondrial function and the release of pro-apoptotic factors. nih.gov Similarly, localization in the endoplasmic reticulum can trigger ER stress, another pathway leading to cell death. nih.govnih.gov Some studies have noted that chlorin e6 derivatives can accumulate in the Golgi apparatus as well. techscience.comresearchgate.net The specific localization within these various membrane-bound organelles is influenced by the photosensitizer's amphiphilicity, allowing it to interact with and partition into the lipid bilayers of these structures. nih.gov For example, a derivative of chlorin e6, Radachlorin, has been shown to accumulate in mitochondria, lysosomes, and the endoplasmic reticulum. techscience.com Another derivative, β-M-Ce6, distributes to mitochondria, lysosomes, and the Golgi apparatus. techscience.com
Table of Research Findings on MACE Cellular Interactions
| Interaction Type | Key Finding | References |
|---|---|---|
| pH-Dependent Uptake | Lower pH increases uptake due to protonation and increased lipophilicity. | ias.ac.innih.govfree.fr |
| Lipoprotein Binding | Primarily transported by albumin (87%), with minor association with lipoproteins (11%). | ualberta.ca |
| Receptor-Mediated Endocytosis | LDL-mediated uptake leads to lysosomal localization. | nih.gov |
| Electrostatic & Hydrophobic Forces | Both forces are crucial for membrane adsorption and are influenced by pH. | researchgate.netnih.gov |
| Lysosomal Accumulation | A primary site of localization, especially following endocytic uptake. | nih.govscispace.comcolab.ws |
| Mitochondrial Distribution | MACE and related chlorins can localize in mitochondria, a key target for inducing apoptosis. | techscience.comnih.govmdpi.com |
| ER & Golgi Localization | The endoplasmic reticulum and Golgi apparatus are also sites of accumulation for chlorin derivatives. | techscience.comnih.govresearchgate.net |
Interactions with Plasma Membrane and Cytoskeleton
The initial interaction of this compound with a cell occurs at the plasma membrane. Following incubation, fluorescence microscopy has shown that related chlorins can label the plasma membrane. nih.gov While the primary subcellular localization for MACE is reported to be the lysosomes, its journey to this organelle necessitates transit through or interaction with the plasma membrane. nih.govcolab.ws The cell membrane is a known target for damage by photosensitizers, which can lead to alterations in membrane integrity and function. scispace.commdpi.comnih.gov For instance, photodynamic therapy (PDT) can induce an influx of calcium ions across the plasma membrane, elevating intracellular calcium levels. nih.gov Furthermore, studies on the related compound chlorin e6 have demonstrated that its photodynamic effect can impact cytoskeleton proteins in human colon cancer cells. mdpi.com
Membrane Interactions and Permeability Studies
To elucidate the dynamics of MACE's interaction with cell membranes, studies have utilized model systems such as unilamellar vesicles composed of phospholipids. researchgate.netnih.govacs.org These models allow for detailed investigation into the adsorption, distribution, and translocation of the compound across a lipid bilayer, providing quantitative data on its membrane permeability. nih.govresearchgate.net
Adsorption to Phospholipid Bilayers
The adsorption of MACE to the outer monolayer of phospholipid vesicles is a critical first step in its membrane interaction. Research using NMR spectroscopy to study chlorin derivatives in the presence of dioleoyl-phosphatidyl-choline (DOPC) vesicles found that MACE readily adsorbs to the membrane surface. researchgate.netacs.org Its extent of external membrane adsorption was comparable to that of chlorin e6 (CE) and greater than that of rhodin G7 (RG). nih.govacs.org This process is influenced by a combination of electrostatic interactions and the aggregation state of the chlorin molecules. nih.govacs.org Both MACE and the related chlorin e6 demonstrate a high affinity for the vesicular phase. researchgate.net
| Compound | Relative External Membrane Adsorption | Primary Determinants |
|---|---|---|
| This compound (MACE) | High | Electrostatic Interactions & Aggregation |
| Chlorin e6 (CE) | High | |
| Rhodin G7 (RG) | Low | - |
Table 1. Comparison of membrane adsorption characteristics for different chlorin derivatives based on studies with DOPC vesicles. nih.govacs.org
Trans-Membrane Transfer (Flip-Flop) Rates
Once adsorbed to the outer leaflet of the lipid bilayer, a key question is the rate at which the molecule can transfer to the inner leaflet, a process known as "flip-flop". acs.org Studies monitoring the distribution of chlorins between the outer and inner phospholipid monolayers found that MACE has a significantly reduced trans-bilayer movement compared to chlorin e6. researchgate.net Even under acidic conditions (pH 6), which strongly accelerated the transfer of CE and RG across the membrane, the flip-flop rate for MACE remained very low. researchgate.netnih.govacs.org This suggests that MACE largely remains attached to the outer membrane layer after initial adsorption. nih.govresearchgate.net
| Compound | Trans-Membrane Transfer (Flip-Flop) Rate | Effect of Acidic pH (e.g., pH 6) |
|---|---|---|
| This compound (MACE) | Very Low | Remains very low |
| Chlorin e6 (CE) | pH-Dependent | Strongly accelerated |
| Rhodin G7 (RG) | pH-Dependent | Strongly accelerated |
Table 2. Comparison of trans-membrane transfer rates for different chlorin derivatives in model phospholipid bilayers. researchgate.netnih.govacs.orgresearchgate.net
Influence of Membrane Composition and Protonation State
The rate of chlorin transfer across a membrane is strongly correlated with the pH of the surrounding medium, which dictates the protonation state of the molecule's ionizable groups. nih.govacs.org The protonation of carboxylate groups is considered a major determinant of transfer rates. researchgate.netnih.gov For CE and RG, which have pKa values between 6 and 8, the acidic environment of tumors leads to increased protonation, neutralizing their charge and facilitating faster transfer across the bilayer. researchgate.netnih.gov
In stark contrast, MACE's slow flip-flop rate is attributed to its unique acid-base properties. Two of the carboxylate groups in MACE have pKa values below 6. researchgate.netnih.govacs.org This means that even at a pH of 6, these groups remain ionized (negatively charged). researchgate.net The resulting electrostatic interactions effectively retain the MACE molecules in the outer monolayer of the membrane, hindering their translocation to the inner leaflet. researchgate.net Additionally, membrane composition, such as the inclusion of cholesterol, can enhance membrane rigidity, which has been shown to decrease the flip-flop rates for related chlorins like CE. researchgate.net
Mechanisms of Photodynamic Action at the Preclinical Level
Induction of Cell Death Pathways
The cellular destruction initiated by MACE-PDT is primarily orchestrated through the induction of two main cell death pathways: apoptosis and necrosis. patsnap.compatsnap.compreprints.org The prevalence of one pathway over the other is influenced by factors such as the concentration of the photosensitizer and the light dose administered. nih.gov
Preclinical studies have consistently demonstrated that MACE-PDT induces both apoptotic and necrotic cell death in various cancer cell lines. preprints.orgnih.govplos.orgnih.gov Apoptosis, or programmed cell death, is characterized by distinct morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation. plos.orgnih.gov In vitro experiments using human glioma and esophageal squamous carcinoma cells have shown these classic signs of apoptosis following MACE-PDT. plos.orgnih.gov
Necrosis, a form of uncontrolled cell death, is also observed, particularly at higher doses of MACE and/or light. nih.govjst.go.jp This is evidenced by an increase in lactate (B86563) dehydrogenase (LDH) leakage from treated cells, a hallmark of compromised membrane integrity. nih.gov Some studies suggest that MACE-PDT can induce a programmed form of necrosis, termed necroptosis, which involves specific signaling pathways. nih.gov The balance between apoptosis and necrosis is critical, as apoptosis is generally considered a "cleaner" form of cell death that is less likely to provoke an inflammatory response compared to necrosis. harvard.edu
Table 1: Cell Death Modalities Induced by Monoaspartyl chlorin (B1196114) e6 (MACE)-PDT in Preclinical Models
| Cell Line | Primary Cell Death Pathway(s) | Key Findings |
|---|---|---|
| Human Glioblastoma (T98G, A172, U251) | Apoptosis, Necrosis | Dose-dependent induction of apoptosis is the primary mode of cell death. nih.gov Higher doses lead to an increase in necrosis. nih.govjst.go.jp |
| Human Esophageal Squamous Carcinoma (ESCC) | Apoptosis, Necrosis | Potent induction of apoptosis and necrosis, independent of differentiation grade or chemoresistance. plos.org |
| Human Promyelocytic Leukemia (HL-60) | Apoptosis, Necrosis | Sonodynamically induced apoptosis and necrosis in the presence of MACE. nih.gov |
| Rat Malignant Meningioma (KMY-J) | Cytotoxicity | Significant cytotoxic effects observed 12 hours after laser irradiation. jst.go.jp |
The generation of reactive oxygen species (ROS), particularly singlet oxygen, is the cornerstone of MACE-PDT's cytotoxic effect. patsnap.compatsnap.comvulcanchem.com Upon light activation, MACE efficiently produces these highly reactive molecules, which then inflict widespread damage to essential cellular components. patsnap.comoncotarget.com This oxidative stress leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways. patsnap.compatsnap.com
Preclinical studies have confirmed the significant elevation of intracellular ROS levels following MACE-PDT in a dose-dependent manner. preprints.orgplos.org This surge in ROS is directly linked to the observed cellular damage and subsequent apoptosis and necrosis. patsnap.comnih.gov The damage is not confined to the cancer cells themselves but can also affect the tumor vasculature, leading to vascular shutdown and further contributing to tumor destruction. patsnap.compatsnap.com
Apoptosis and Necrosis Induction
Preclinical Phototoxicity Studies in Cell Culture Models
In vitro studies using various cell culture models have been instrumental in characterizing the phototoxic efficacy of MACE. These studies have consistently shown that MACE exhibits potent photosensitizing capabilities, leading to significant cell death upon light activation. nih.govcolab.ws The phototoxicity is dependent on both the concentration of MACE and the light dose delivered. nih.govplos.org
A standard method to assess phototoxicity is the clonogenic assay, which measures the ability of cells to proliferate and form colonies after treatment. nih.gov Studies using this assay have demonstrated the effectiveness of MACE as a photosensitizing agent in vitro. nih.gov Furthermore, fluorescence microscopy has revealed that MACE tends to localize in the lysosomes of cells, which may influence the specific mechanisms of cell death initiated. nih.gov
Table 2: Summary of Preclinical Phototoxicity Findings for MACE in Cell Culture
| Cell Line | Assay Used | Key Findings |
|---|---|---|
| Chinese Hamster Ovary (CHO) | Clonogenic Assay | MACE showed good sensitizing capabilities with light. nih.gov |
| Human Esophageal Squamous Carcinoma (TE-11R) | DCF Assay, γ-H2AX Staining | t-PDT significantly increased intracellular ROS levels and induced DNA double-strand breaks in a dose-dependent manner. plos.org |
| Human Glioblastoma (T98G) | LDH Leakage Assay | NPe6-PDT induced necrosis, as indicated by increased LDH leakage. nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability Assay | Cell lethality increased with radiant exposure. nih.gov |
Intracellular Signaling Cascades and Molecular Responses to Photodynamic Stress
The cellular damage inflicted by MACE-PDT triggers a complex network of intracellular signaling cascades and molecular responses as the cell attempts to cope with the photodynamic stress.
A key signaling pathway activated by MACE-PDT is the mitochondrial caspase pathway of apoptosis. jst.go.jp This pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. jst.go.jp The released cytochrome c then activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3. jst.go.jp
Activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately, cell death. nih.govjst.go.jp Studies have shown that MACE-PDT leads to the activation of both caspase-9 and caspase-3 in glioma cells, confirming the involvement of the mitochondrial pathway. jst.go.jp Furthermore, the use of caspase inhibitors has been shown to improve cell viability after MACE-PDT, further solidifying the role of this pathway in the induced cell death. nih.gov
In response to the oxidative stress induced by MACE-PDT, cells activate various stress response pathways in an attempt to mitigate the damage and promote survival. One such response is the upregulation of heat shock proteins (HSPs), such as Hsp70. nih.gov In vitro studies have shown that MACE-PDT can increase both the mRNA and protein levels of Hsp70 in tumor cells. nih.gov
Another important stress response involves the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. jst.go.jp Research has demonstrated that MACE-PDT significantly increases the expression of HO-1 in malignant meningioma cells. jst.go.jp This induction of HO-1 is thought to be a protective mechanism, and inhibiting HO-1 has been shown to enhance the cytotoxic effect of MACE-PDT. jst.go.jp These findings suggest that targeting cellular stress response pathways could be a strategy to improve the efficacy of MACE-based photodynamic therapy.
Mitochondrial Caspase Pathway Activation
Photochemical Internalization (PCI) as a Cytosolic Delivery Strategy
Photochemical Internalization (PCI) is an advanced, targeted drug delivery technology that utilizes the principles of photodynamic therapy (PDT) to facilitate the cytosolic entry of macromolecules that would otherwise be confined to endocytic vesicles. researchgate.netencyclopedia.pub This method relies on a photosensitizer that localizes to the membranes of endosomes and lysosomes. researchgate.netnih.govscispace.com Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which in turn disrupt the integrity of the endo-lysosomal membranes, leading to the release of co-internalized therapeutic agents into the cytoplasm where they can reach their intracellular targets. researchgate.netencyclopedia.pubharvard.edu Monoaspartyl chlorin e6 (MACE), also known as NPe6 or Talaporfin, is a second-generation photosensitizer that has been investigated for its potential in this innovative delivery strategy. biointerfaceresearch.comoncotarget.com
Preclinical research has demonstrated the effectiveness of MACE as a photosensitizing agent for PCI. In vitro studies have shown that MACE localizes primarily within lysosomes, a critical characteristic for a successful PCI photosensitizer. nih.govscispace.com This specific subcellular localization ensures that the photodynamic effect is concentrated on the endocytic vesicles, promoting the release of their contents into the cytosol. researchgate.netencyclopedia.pub
The mechanism of PCI involves the co-administration of the photosensitizer and the therapeutic molecule. encyclopedia.pub Both are taken up by cells through endocytosis and become entrapped within endosomes. harvard.edu After a specific time interval that allows for the clearance of the photosensitizer from the plasma membrane, the target tissue is illuminated with light, typically in the red spectral region where MACE has a strong absorption peak (around 660-664 nm). nih.govscispace.comnih.gov This light activation triggers the photochemical reaction, leading to the rupture of the endosomal and lysosomal membranes and the subsequent release of the therapeutic agent into the cytoplasm. researchgate.netharvard.edu
The table below summarizes key preclinical findings related to the application of this compound in Photochemical Internalization.
| Parameter | Observation in Preclinical Studies | Significance for PCI | References |
| Subcellular Localization | Primarily localizes in lysosomes. | Ensures targeted disruption of endocytic vesicles, minimizing damage to other cellular components. | nih.govscispace.com |
| Absorption Wavelength | Strong absorption in the red spectral region (~664 nm). | Allows for deeper tissue penetration of light, enabling treatment of solid tumors. | nih.govscispace.comnih.gov |
| Phototoxicity | Demonstrates effective sensitizing capabilities with light. | Efficiently generates reactive oxygen species upon light activation to induce membrane rupture. | nih.govscispace.com |
| Therapeutic Enhancement | Enhances the cytotoxic effect of co-delivered macromolecules. | Facilitates the delivery of therapeutic agents to their intracellular targets, overcoming endosomal entrapment. | researchgate.netencyclopedia.pubharvard.edu |
These preclinical investigations underscore the potential of this compound as a key component in the PCI strategy for targeted cytosolic drug delivery.
Rational Design and Targeted Delivery Systems for Monoaspartyl Chlorin E6
Nanoparticle-Based Delivery Platforms
Nanotechnology offers a versatile approach to address the limitations of free photosensitizers. oiccpress.com By encapsulating or conjugating MACE with various nanocarriers, researchers can improve its pharmacokinetic profile and achieve preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. techscience.com
Polymeric nanoparticles and micelles are self-assembling structures formed from amphiphilic block copolymers. These platforms can encapsulate hydrophobic drugs like MACE within their core, while the hydrophilic shell provides stability in aqueous environments. harvard.eduthno.org
Researchers have developed various polymeric systems for MACE delivery. For instance, micelles composed of dextran-b-poly(lactic-co-glycolic acid) have been used to incorporate MACE. semanticscholar.org Another approach involved the fabrication of multifunctional polymeric nanoparticles that co-delivered MACE, doxorubicin (B1662922) (a chemotherapy drug), and manganese dioxide (MnO2). These nanoparticles, self-assembled from an amphiphilic block copolymer, demonstrated the ability to generate oxygen in the tumor microenvironment, thereby enhancing the photodynamic effect. thno.org
| Delivery System | Composition | Key Findings |
| Polymeric Micelles | Dextran-b-poly(lactic-co-glycolic acid) | Successful incorporation of MACE. semanticscholar.org |
| Multifunctional Nanoparticles | PCLA-PEG-PCLA, Doxorubicin, MnO2 | Co-delivery of chemotherapeutic and photosensitizer; oxygen generation to enhance PDT. thno.org |
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and biodegradable, making them attractive carriers for drug delivery. mdpi.com Liposomal formulations can improve the solubility and biodistribution of photosensitizers. researchgate.net
A novel liposomal formulation of a PVP-conjugated chlorin (B1196114) e6, known as Photolon, was developed using a "gel hydration technology." This method resulted in liposomes with an average diameter of 124.7 ± 0.6 nm and an encapsulation efficiency of over 80%. nih.gov Studies have also explored the co-encapsulation of MACE and chemotherapeutic drugs like doxorubicin or cisplatin (B142131) within PEGylated liposomes to enhance therapeutic efficacy through a combined treatment approach. mdpi.com
| Formulation | Composition | Size (nm) | Encapsulation Efficiency | Key Findings |
| Photolon Liposomes | PVP-conjugated chlorin e6 | 124.7 ± 0.6 | >80% | Rapid and efficient accumulation in macrophages. nih.gov |
| Dual-Effect Liposomes | PEGylated liposome, Doxorubicin, Chlorin e6 | - | - | Designed for combined chemo-photodynamic therapy. mdpi.com |
Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), offer unique optical and physical properties that can be harnessed for PDT. mdpi.com Their surface can be readily functionalized for targeted delivery. mdpi.com
Gold nanoparticles are of particular interest due to their surface plasmon resonance, which can enhance the photodynamic effect. mdpi.com Studies have shown that depositing MACE on gold nanorods via electrostatic interactions can lead to a significant increase in singlet oxygen generation upon irradiation. mdpi.com Quantum dots have also been investigated as carriers for MACE. Non-covalent complexes between polymer-coated CdSe/ZnS QDs and MACE have been shown to form, allowing for efficient energy transfer from the QD to the photosensitizer. researchgate.net
| Nanocarrier | Functionalization/Complex | Key Findings |
| Gold Nanorods | Electrostatic deposition of MACE | 10-fold increase in singlet oxygen formation. mdpi.com |
| Gold Nanoparticles | Functionalized with MACE and Epidermal Growth Factor (EGF) | Highly cytotoxic to cancer cells with no toxic effect on normal cells. mdpi.com |
| Quantum Dots (CdSe/ZnS) | Non-covalent complex with MACE | Efficient Förster resonance energy transfer (FRET) from QD to MACE. researchgate.net |
Liposomal Formulations
Bioconjugation with Targeting Ligands
To further enhance the specificity of MACE, it can be chemically linked to targeting ligands that recognize and bind to receptors overexpressed on cancer cells. mdpi.com This active targeting strategy can significantly improve the cellular uptake of the photosensitizer.
Proteins and peptides are widely used as targeting moieties due to their high specificity and biocompatibility. Human serum albumin (HSA) is a natural carrier protein that can be used to encapsulate hydrophobic molecules like MACE, improving their solubility and enabling passive and active targeting of tumors. mdpi.com The interaction between MACE and HSA has been studied, revealing specific binding pockets within the protein. mdpi.com
Another innovative approach involves conjugating MACE to the B subunit of Shiga-like toxin (SLTB). techscience.com This strategy leverages the toxin's ability to bind to specific receptors on cancer cells, leading to enhanced targeted delivery and a significant increase in photodynamic toxicity compared to free MACE. techscience.com The antimicrobial peptide LL-37 has also been conjugated to chlorin e6 and loaded into a nanoemulsion to enhance its efficacy. nih.gov
| Targeting Ligand | Key Findings |
| Human Serum Albumin (HSA) | Encapsulation improves solubility and biodistribution; binds to specific sites on HSA. mdpi.com |
| Shiga-like toxin B subunit (SLTB) | Markedly reduced cytotoxicity of MACE and significantly improved photosensitization activity. techscience.com |
| Antimicrobial Peptide LL-37 | Enhanced photodynamic efficacy when conjugated with chlorin e6 in a nanoemulsion. nih.gov |
Polysaccharides are biocompatible polymers that can be used to create targeted delivery systems. Hyaluronic acid (HA) is a particularly interesting ligand as its receptor, CD44, is overexpressed in many types of cancer cells. nih.govresearchgate.net
Nanoparticles have been developed by conjugating hyperbranched MACE with hyaluronic acid, showing redox-sensitive release properties and enhanced intracellular accumulation. nih.gov Similarly, single-walled carbon nanotubes coated with hyaluronic acid and MACE have demonstrated improved dispersibility and anticancer activity. mdpi.com The incorporation of a glucose moiety into MACE has also been investigated, with the expectation that it would improve affinity for cancer cells, which often exhibit increased glucose uptake. clockss.org
| Targeting Ligand | Delivery System | Key Findings |
| Hyaluronic Acid (HA) | Hyperbranched MACE-HA nanoparticles | Redox-sensitive release and higher intracellular accumulation. nih.gov |
| Hyaluronic Acid (HA) | MACE-coated HA-carbon nanotubes | Enhanced dispersibility and anticancer activity. mdpi.com |
| Glucose | Thio-glucose-conjugated MACE | Synthesized to potentially improve affinity for cancer cells. clockss.org |
Antibody-Photosensitizer Conjugates
The conjugation of Monoaspartyl chlorin e6 (NPe6), or its parent compound chlorin e6 (Ce6), to monoclonal antibodies represents a significant strategy for enhancing tumor selectivity in photodynamic therapy (PDT). This approach combines the precise targeting capabilities of antibodies with the potent cytotoxic effects of the photosensitizer upon light activation. By linking the photosensitizer to an antibody that specifically recognizes tumor-associated antigens, the resulting conjugate can be delivered preferentially to cancer cells, thereby minimizing damage to surrounding healthy tissues. nih.govrsc.org
Research has focused on developing photoactivatable antibody-Ce6 conjugates that serve a dual function: targeting tumor tissue and executing photodynamic destruction. nih.gov One such approach involves conjugating Ce6 to Trastuzumab, an antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. rsc.org This conjugate, referred to as TMPC (Trastuzumab–chlorin e6 conjugate), has demonstrated specific HER2 selective interactions. Upon laser irradiation, the generation of reactive oxygen species (ROS) by the Ce6 component induces significant cell death in HER2-positive breast cancer cells. rsc.org In vivo studies using tumor-bearing mice showed that the TMPC conjugate had an approximately 6-fold higher accumulation in xenograft tumors compared to a non-targeted PEG-Ce6 conjugate after 24 hours. rsc.org
Another strategy involves creating conjugates with antibodies targeting immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which is often upregulated on tumor cells. An anti-PD-L1 antibody-Ce6 conjugate has been shown to target tumors rapidly and efficiently in both in vitro and in vivo models. nih.gov The conjugate not only delivers the photosensitizer to the tumor site but also has the capability to generate cytotoxic singlet oxygen to kill cancer cells upon light activation. nih.gov These antibody-drug conjugates (ADCs) for PDT hold promise for overcoming the challenges of low targeting efficiency sometimes associated with free photosensitizers. rsc.org
Table 1: Examples of Antibody-Chlorin e6 Conjugates
| Antibody | Target Antigen | Cancer Type | Key Research Finding | Citation |
|---|---|---|---|---|
| Trastuzumab | HER2 | HER2-Positive Breast Cancer | Demonstrated specific HER2 selectivity and induced significant cell death upon irradiation. Showed ~6-fold enhanced tumor accumulation compared to non-targeted controls in vivo. | rsc.org |
| Anti-PD-L1 | PD-L1 | General Tumor Targeting | Achieved rapid and efficient tumor targeting, with the ability to generate reactive oxygen species to kill tumor cells in vitro and in vivo. | nih.gov |
Strategies for Enhanced Tumor Accumulation and Selectivity
A primary challenge in photodynamic therapy is ensuring that the photosensitizer accumulates sufficiently in the target tumor while sparing healthy tissue. For this compound, various strategies have been developed to enhance its tumor accumulation and selectivity. These methods largely involve either chemical modification of the Ce6 molecule or its encapsulation within nanocarrier systems. techscience.commdpi.com Such modifications can improve its physicochemical properties, including water solubility and pharmacokinetic profile, leading to better biodistribution. mdpi.comchemrxiv.org Nanocarrier-based delivery, in particular, leverages the unique pathophysiology of tumors to achieve preferential accumulation. techscience.com These strategies can be broadly categorized into passive and active targeting.
Exploiting the Enhanced Permeability and Retention (EPR) Effect
Passive targeting of this compound to tumors is frequently achieved by exploiting the Enhanced Permeability and Retention (EPR) effect. The EPR effect is a phenomenon characteristic of many solid tumors, which develop a leaky and disorganized vasculature to support their rapid growth. nih.gov These leaky blood vessels have poorly-aligned endothelial cells with large gaps, allowing nanoparticles and macromolecules to extravasate from the bloodstream into the tumor interstitium. Furthermore, tumors typically lack an effective lymphatic drainage system, which means that once these nanocarriers enter the tumor tissue, they are retained for extended periods. nih.gov
By encapsulating or incorporating Ce6 into nanocarriers such as polymeric nanoparticles, micelles, or liposomes, its systemic circulation time is prolonged, and it can take advantage of the EPR effect. techscience.comthno.org Studies have shown that Ce6-based nanocarriers exhibit effective accumulation in tumor tissues primarily through this passive targeting mechanism. techscience.comd-nb.info For example, theranostic nanoparticles loaded with Ce6 and administered via systemic injection have been observed to accumulate at the tumor site due to the EPR effect. thno.org This strategy increases the local concentration of the photosensitizer within the tumor, enhancing the efficacy of PDT upon light activation while reducing systemic photosensitivity. techscience.com
Receptor-Specific Targeting Approaches
Active targeting strategies aim to further enhance selectivity by functionalizing Ce6 or its nanocarrier with ligands that bind to specific receptors overexpressed on the surface of cancer cells. This receptor-mediated endocytosis facilitates more efficient internalization of the photosensitizer into the target cells.
Several receptor-specific approaches have been investigated for Ce6:
Folate Receptor Targeting : The folate receptor is frequently overexpressed in various cancers. Nanophotosensitizers have been developed by conjugating folic acid (FA) to a Ce6-loaded nanoparticle system. These FA-functionalized nanoparticles show significantly higher cellular uptake and phototoxicity in cancer cells that overexpress the folate receptor compared to non-targeted nanoparticles. mdpi.com
CD44 Receptor Targeting : The CD44 receptor, which binds to hyaluronic acid (HA), is another prominent target in cancer therapy, particularly for breast cancer. Micelles constructed with an HA shell and a Ce6 core (HA-sese-Ce6) have been designed to target CD44-overexpressing cancer cells. This approach leads to increased internalization of the photosensitizer and enhanced PDT efficacy. nih.govnih.gov
Biotin (B1667282) Receptor Targeting : Biotin (Vitamin B7) receptors are also found to be upregulated in several cancer cell lines. Conjugating biotin directly to Ce6 has been shown to increase its selective accumulation in biotin-receptor-positive cancer cells, leading to higher cellular uptake and more effective photodynamic action compared to unconjugated Ce6. mdpi.com
These active targeting strategies not only improve the concentration of this compound at the tumor site but also enhance its uptake by individual cancer cells, leading to a more potent therapeutic outcome. mdpi.comnih.govmdpi.com
Table 2: Receptor-Specific Targeting Ligands for Chlorin e6 Delivery
| Targeting Ligand | Receptor | Delivery System | Target Cancer Type (Example) | Key Research Finding | Citation |
|---|---|---|---|---|---|
| Folic Acid (FA) | Folate Receptor | Polymeric Nanoparticles | Oral Cancer (KB, YD-38 cells) | FA-conjugated nanoparticles showed higher Ce6 uptake, ROS production, and cytotoxicity in folate receptor-positive cells. | mdpi.com |
| Hyaluronic Acid (HA) | CD44 | Diselenide Micelles | Breast Cancer | HA shell targeted CD44, leading to improved internalization and PDT efficiency in CD44-overexpressing cells. | nih.gov |
| Biotin | Biotin Receptor | Direct Conjugate | Cervical Carcinoma (HeLa cells) | Ce6-biotin conjugate showed higher binding affinity and cellular uptake in biotin-receptor-positive cells compared to free Ce6. | mdpi.com |
Modulated Release Systems (pH-Responsive, Redox-Sensitive)
To further refine the spatiotemporal control of PDT, advanced delivery systems have been designed to release this compound in response to specific stimuli within the tumor microenvironment. These "smart" nanocarriers remain stable in systemic circulation and only release their photosensitizer payload upon encountering triggers such as the acidic pH or the high redox potential characteristic of tumors.
pH-Responsive Systems : The extracellular microenvironment of solid tumors is often more acidic (pH ~6.5) than normal tissues (pH ~7.4), and the pH within endo-lysosomal compartments is even lower (pH 4.5-6.0). This pH gradient can be exploited to trigger the release of Ce6. Studies on chlorin derivatives have shown that their ability to transfer across cell membranes is strongly pH-dependent, with acidic conditions accelerating membrane transfer. researchgate.net For this compound (MACE), however, the transfer rate remains low even at pH 6, suggesting that its structure is less sensitive to physiological pH changes for membrane translocation compared to other chlorins like Ce6. researchgate.net
Despite this, pH-sensitive nanocarriers have been successfully designed. For example, a supramolecular nanosystem co-loading Ce6 and the chemotherapy drug triptolide (B1683669) demonstrated pH-sensitive behavior. nih.gov This system exhibited higher cytotoxicity against cancer cells at an acidic pH of 5.8 compared to a neutral pH of 7.4, indicating that the acidic environment, mimicking that of a tumor, facilitated greater therapeutic activity. nih.gov Another system used mesoporous silica (B1680970) nanoparticles (MSNs) that showed accelerated drug release at acidic pH, a behavior attributed to the increased solubility and reduced interaction of the payload with the carrier under acidic conditions. ntno.org
Redox-Sensitive Systems : Tumor cells maintain a significantly higher intracellular concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular environment. This redox potential difference is a powerful trigger for drug release. Redox-responsive systems are often designed using linkers, such as disulfide or diselenide bonds, which are stable in the bloodstream but are cleaved in the presence of high GSH levels inside cancer cells.
Several studies have demonstrated the efficacy of this approach for Ce6 delivery. Micelles containing diselenide bonds linking hyaluronic acid (HA) and Ce6 were developed for targeted delivery. nih.gov These micelles disassemble in the high redox environment of the tumor, releasing Ce6. nih.govnih.gov This release can be further amplified, as the ROS generated by the activated Ce6 can also trigger the cleavage of the diselenide bonds, creating a positive feedback loop for drug release. nih.gov Similarly, nanophotosensitizers using a cystamine (B1669676) (containing a disulfide bond) linker have been synthesized. These nanoparticles disintegrate and release Ce6 in a GSH-dependent manner, enhancing phototoxicity specifically within the target cells. mdpi.com
Table 3: Modulated Release Systems for Chlorin e6
| Stimulus | System Description | Responsive Mechanism/Linker | Key Research Finding | Citation |
|---|---|---|---|---|
| Acidic pH | Supramolecular Nanosystem | pH-dependent structural changes | Exhibited significantly higher cytotoxicity against B16 cells at pH 5.8 compared to pH 7.4. | nih.gov |
| Redox (GSH) | Diselenide-containing Micelles | Diselenide (-se-se-) bond cleavage | Micelles disassembled in high GSH concentrations, triggering Ce6 release. A positive feedback release was also observed via ROS. | nih.govnih.gov |
| Redox (GSH) | Polymeric Nanoparticles | Disulfide (-s-s-) bond cleavage (Cystamine) | Nanoparticles disintegrated and released Ce6 in a GSH-dependent manner, leading to enhanced ROS production and cytotoxicity. | mdpi.com |
| ROS | Polymeric Prodrug Micelles | ROS-sensitive thioether linker | ROS generated by Ce6 under irradiation triggered the release of a co-delivered chemotherapeutic drug (Paclitaxel) for synergistic therapy. | frontiersin.org |
Preclinical Pharmacokinetic and Biodistribution Studies of Monoaspartyl Chlorin E6
In Vivo Distribution Patterns in Animal Models
The distribution of Monoaspartyl chlorin (B1196114) e6 (NPe6), also known as talaporfin, within living organisms is a key determinant of its therapeutic potential. Studies in various animal models have mapped its accumulation patterns, highlighting a preferential uptake in specific tissues.
Tissue-Specific Accumulation and Retention (Tumor vs. Normal Tissues)
Preclinical research demonstrates that Monoaspartyl chlorin e6 exhibits differential accumulation in cancerous versus healthy tissues. vitusprivatklinik.com An investigation using radiolabeled [14C]NPe6 in a mouse mammary tumor model provided quantitative data on its tissue distribution. nih.govresearchgate.net While some photosensitizers show high retention in tumor tissue, studies suggest that for NPe6, the concentration in plasma may be a more significant predictor of photodynamic therapy (PDT) efficacy than the absolute amount in the tumor. nih.govresearchgate.netnih.gov
In animal models, the highest concentrations of photosensitizers are frequently observed in the liver. nih.gov Conversely, organs with relatively impermeable blood supplies, such as the heart, skeletal muscle, bone, and brain, tend to show the lowest levels of accumulation. nih.gov One study noted that among normal tissues, only skeletal muscle, brain, and skin contralateral to the tumor had lower peak concentrations than the tumor itself. nih.gov
The method of administration can also influence distribution. Local topical application of a chlorin e6-polyvinyl pyrrolidone complex in tumor-bearing rats resulted in a significantly higher selective accumulation in the tumor compared to intravenous injection. This suggests that localized delivery can enhance the tumor-to-normal-tissue ratio.
Below is a table summarizing the general distribution pattern of this compound in preclinical tumor models.
| Tissue Type | Relative Accumulation Level | Source |
| Tumor | High | vitusprivatklinik.com |
| Liver | High | nih.govresearchmap.jp |
| Skin (overlying tumor) | Similar to Tumor | nih.gov |
| Stomach | Moderate | researchmap.jp |
| Skeletal Muscle | Low | nih.gov |
| Brain | Low | nih.gov |
| Bone | Low | nih.gov |
| Heart | Low | nih.gov |
Intraocular Biodistribution in Disease Models
The biodistribution of NPe6 has been specifically studied in primate models of choroidal neovascularization (CNV), a condition involving the growth of abnormal blood vessels in the eye. nih.govresearchgate.net In these studies, intravenously administered NPe6 showed a distinct and therapeutically favorable distribution pattern. nih.govresearchgate.net
Fluorescence from the compound peaked in healthy retinal vessels almost immediately after injection, but it began to wash out rapidly, starting from one hour post-injection. nih.govresearchgate.net In stark contrast, the experimental CNV lesions showed minimal fluorescence right after injection, with intensity gradually increasing to a peak one hour after administration. nih.govresearchgate.net This delayed but selective accumulation in the neovascular tissue allows for targeted therapy. nih.gov The compound was observed to be completely cleared from all retinochoroidal tissues within 24 hours. nih.govresearchgate.net These findings demonstrate a selective localization of NPe6 in experimental CNV, enabling the occlusion of these targeted vessels while sparing the surrounding healthy retinal tissue. researchgate.netdoctorlib.org
The timeline below illustrates the differential fluorescence patterns observed in a primate CNV model.
| Time After Injection | Fluorescence in Retinal Vessels | Fluorescence in CNV Lesions | Source |
| Immediately | Peak Intensity | Low Intensity | nih.govresearchgate.net |
| 20 Minutes | Decreasing | Increasing | nih.govresearchgate.net |
| 1 Hour | Rapid Washout Begins | Peak Intensity | nih.govresearchgate.net |
| 4 Hours | Diminishing | Diminishing | nih.govresearchgate.net |
| 24 Hours | Cleared | Cleared | nih.govresearchgate.net |
Clearance Profiles and Elimination Kinetics
This compound is characterized by its relatively rapid clearance from the body, a property that distinguishes it from earlier generation photosensitizers like Photofrin II. nih.govresearchgate.net This faster elimination is advantageous as it reduces the period of generalized skin photosensitivity, a major side effect of photodynamic therapy. nih.govresearchgate.net The rapid clearance from both the circulation and tissues like the eye has been consistently noted. nih.govresearchgate.netresearchgate.net
Pharmacokinetic analyses in various models have been performed to quantify its elimination. In mice, in vivo fluorescence spectroscopy determined a clearance time of 30.3 hours. capes.gov.br Pharmacokinetic studies in cancer patients, which can inform preclinical understanding, found that the elimination kinetics fit a two-compartment model. nih.gov This model described two distinct phases of elimination from plasma with corresponding half-lives. nih.gov Despite the relatively rapid initial clearance, the compound was found to persist in plasma for as long as six weeks, though without evidence of fluorescent metabolites. nih.gov
The table below presents key pharmacokinetic parameters reported for this compound.
| Parameter | Value | Model | Source |
| Clearance Time | 30.3 hours | Mouse (in vivo fluorescence) | capes.gov.br |
| Elimination Half-Life (Phase 1) | ~9 hours (57%) | Human (2-compartment model) | nih.gov |
| Elimination Half-Life (Phase 2) | ~134 hours (43%) | Human (2-compartment model) | nih.gov |
Influence of Delivery Systems and Formulation on Pharmacokinetic Parameters
The pharmacokinetic profile of this compound can be significantly modified through different formulation and delivery strategies. These approaches aim to improve water solubility, enhance tumor targeting, and control the release of the compound.
Formulating chlorin e6 with polymers like polyvinylpyrrolidone (B124986) (PVP) has been shown to increase its hydrophilicity and enhance cellular uptake. researchgate.net The use of an ointment containing a chlorin e6-PVP complex for topical application led to more selective tumor accumulation compared to systemic injection. Similarly, conjugation with molecules like maltotriose (B133400) can create a water-soluble chlorin derivative that demonstrates superior tumor accumulation compared to talaporfin. researchmap.jp
Advanced nanocarrier systems are also being extensively explored. These include:
Liposomes and Micelles : These lipid-based nanoparticles are effective for delivering poorly water-soluble photosensitizers, allowing for controlled and prolonged release. mdpi.com Polymeric prodrug micelles can improve the dispersion and pharmacokinetic properties of the drug in aqueous environments. frontiersin.org
Nanoemulsions : Nanoemulsions serve as efficient carriers that can improve the pharmacokinetic profile of chlorin e6 and facilitate targeted delivery, partly through the enhanced permeability and retention (EPR) effect in tumor tissues. mdpi.com
Extracellular Vesicles : Loading the photosensitizer into extracellular vesicles has been shown to alter its plasma concentration profile over time when compared to standard liposomal formulations. mdpi.com
These formulation strategies can protect the photosensitizer from premature interaction with plasma components and improve its delivery to the target site. researchgate.net
| Delivery System / Formulation | Effect on Pharmacokinetics / Distribution | Source |
| Polyvinylpyrrolidone (PVP) Complex | Enhanced hydrophilicity and cellular uptake; improved tumor selectivity with topical application. | researchgate.net |
| Maltotriose Conjugation | Improved water solubility and enhanced tumor accumulation. | researchmap.jp |
| Nanoemulsions | Improved pharmacokinetic profile and targeted delivery via EPR effect. | mdpi.com |
| Polymeric Prodrug Micelles | Improved dispersion and drug accumulation in vivo. | frontiersin.org |
| Liposomes | Enables controlled/prolonged release and targeted delivery. | mdpi.com |
Interaction with Endogenous Carriers and Plasma Proteins (e.g., Human Serum Albumin)
Once in the bloodstream, this compound interacts with endogenous carrier molecules, primarily plasma proteins, which govern its biodistribution and cellular uptake. mdpi.comnih.gov
Human Serum Albumin (HSA) is the principal endogenous carrier for chlorin e6. nih.govmdpi.com The binding is significant, with studies identifying two primary binding locations on the HSA molecule: the Sudlow I site and the heme binding pocket. mdpi.comnih.gov The binding constant (K) for this interaction has been calculated to be approximately 1.2 x 10^6 M^-1, with a single binding site per albumin molecule. nih.gov This interaction is crucial as it helps to solubilize the photosensitizer and transport it throughout the body. researchgate.net
The stability of the chlorin e6-HSA complex is pH-dependent. mdpi.com A decrease in pH, such as that found in the acidic microenvironment of tumors, reduces the stability of the complex. mdpi.com This pH sensitivity may facilitate the targeted release of the photosensitizer from its albumin carrier within cancerous tissues. mdpi.com
Besides HSA, other plasma components are involved in transport. Studies in patients have shown that NPe6 binds to a combination of albumin and other heavy proteins (approximately 65% of the bound fraction) and to high-density lipoproteins (HDL) (approximately 35%). nih.gov In contrast, binding to low-density lipoproteins (LDL) is minimal (1-2%). nih.gov Formulations can also influence these interactions; for instance, PVP can shield the chlorin from binding to transferrin. researchgate.net
Structure Activity Relationship Investigations of Monoaspartyl Chlorin E6 Derivatives
Influence of Aspartyl Residue Position on Biological Activity
Chlorin (B1196114) e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, providing three potential sites for conjugation with an aspartyl residue. mdpi.com Research has unequivocally demonstrated that the specific point of attachment is not trivial and significantly impacts the compound's phototoxicity. mdpi.com
Systematic studies involving the synthesis and evaluation of all three possible regioisomers of MACE revealed that the 13¹-aspartylchlorin-e6 derivative is substantially more phototoxic than its 15²- and 17³-counterparts. mdpi.comscispace.com This enhanced activity is observed despite the different chemical nature of the carboxylic acid groups: a formic acid at 13¹, an acetic acid at 15², and a propionic acid at 17³. mdpi.com The initial structural assignment for the clinically investigated MACE, also known as NPe6 or Talaporfin, was the 17³-isomer, which was later revised to the 15²-isomer following rigorous analysis. mdpi.com However, cellular studies indicate that the 13¹-isomer, which is not the clinically used form, possesses the most potent biological activity. mdpi.comnih.gov This finding highlights a critical aspect of photosensitizer design, where the precise architecture of the molecule dictates its therapeutic potential.
Table 1: Comparison of phototoxicity for different regioisomers of Monoaspartyl chlorin e6, based on data from studies on HEp2 cells. mdpi.com
Impact of Amino Acid Side Chains on Cellular Internalization and Phototoxicity
The choice of amino acid conjugated to the chlorin e6 macrocycle plays a pivotal role in determining cellular uptake and subsequent photodynamic efficacy. The physicochemical properties of the amino acid's side chain, particularly its charge, influence interactions with the cell membrane. mdpi.comnih.gov
Table 2: Influence of amino acid side chains on the cellular uptake and phototoxicity of chlorin e6 derivatives in HEp2 cells. mdpi.comtechscience.com
Role of Molecular Conformation and Planarity in Photophysical Properties
The three-dimensional structure and rigidity of a photosensitizer molecule are critical to its photophysical behavior. The planarity of the chlorin macrocycle directly influences its electronic properties, including its ability to absorb light and efficiently generate cytotoxic singlet oxygen. researchgate.net
The superior phototoxicity of the 13¹-aspartylchlorin-e6 regioisomer is attributed, in part, to its nearly linear molecular conformation. mdpi.comnih.gov This extended and more planar geometry is thought to facilitate stronger interactions with biological targets, such as membrane proteins or lipids, thereby enhancing the efficacy of the photodynamic process. nih.gov Conversely, modifications that disrupt the planarity of the chlorin ring can alter its photophysical properties. For example, the formation of certain lysine (B10760008) amide derivatives can lead to a slightly poorer coplanarity of the macrocycle. researchgate.net This conformational change can result in a small blue-shift (a shift to a shorter wavelength) in the compound's long-wavelength absorption peak, which could potentially impact the depth of light penetration in tissue. researchgate.net Therefore, maintaining a rigid and planar conformation is a key consideration in the design of effective chlorin-based photosensitizers.
Modulation of Hydrophilicity/Hydrophobicity for Enhanced Membrane Permeability and Efficacy
A photosensitizer's ability to reach its subcellular target is governed by its passage across the cell membrane, a process heavily influenced by the molecule's balance between hydrophilicity (water-solubility) and hydrophobicity (lipid-solubility). This compound is an amphiphilic compound, possessing both hydrophilic (the carboxyl groups) and hydrophobic (the porphyrin macrocycle) regions. nih.gov
Modulating this amphiphilic character can significantly enhance membrane permeability and efficacy. One strategy involves increasing the molecule's hydrophobicity to improve its affinity for the lipid bilayer of cell membranes. A clear example is the conjugation of chlorin e6 with a hydrophobic fullerene (C60) moiety. This modification dramatically improved the penetration of the photosensitizer through the cellular membrane, leading to a nearly tenfold increase in cellular uptake in A431 cancer cells after 3 hours of incubation compared to chlorin e6 alone. mdpi.com This enhanced uptake translated directly to higher photodynamic efficacy. mdpi.com Similarly, converting the carboxylic acids of chlorin e6 to their methyl esters (chlorin e6 trimethyl ester), thereby increasing hydrophobicity, is also known to alter the uptake mechanism, suggesting a greater role for passive molecular diffusion across the membrane. spiedigitallibrary.org
Table 3: Effect of increasing hydrophobicity on the cellular uptake of chlorin e6 in A431 cells. The Ce6-C60 dyad is significantly more hydrophobic than the parent Ce6. mdpi.com
Effects of Carboxylate Ionization on Cellular Interactions
The ionization state of the carboxylate groups on chlorin e6 derivatives is a dynamic property that is highly dependent on the surrounding pH. This charge state is a major determinant of the molecule's solubility, aggregation, and ability to interact with and traverse cellular membranes. nih.govresearchgate.net
The structure of MACE includes four carboxylic acid groups—three from the chlorin e6 core and one from the aspartyl residue. At physiological pH (~7.4), these groups are largely deprotonated (ionized), rendering the molecule negatively charged. However, in the slightly acidic microenvironment often found in solid tumors (pH 6.0-7.0), these groups can become protonated, reducing the molecule's negative charge and increasing its lipophilicity. researchgate.net This change can facilitate greater cellular uptake, as has been observed for chlorin e6, where a pH decrease from 7.4 to 6.9 significantly increased its accumulation in cells. nih.gov
NMR spectroscopy studies have revealed that the protonation of these groups is a critical determinant for the rate of transfer across a model phospholipid bilayer. researchgate.net For chlorin e6, transfer across the membrane is strongly accelerated in acidic conditions. In contrast, for MACE, the rate of transfer (or "flip-flop") across the membrane remains very low, even at pH 6. researchgate.net This is because two of the carboxylate groups in MACE have pKa values below 6, meaning they remain ionized and negatively charged even in a more acidic environment, which hinders membrane passage. researchgate.net This demonstrates that the addition of the aspartyl residue significantly alters the pH-dependent behavior of the photosensitizer's interaction with membranes.
Advanced Analytical and Spectroscopic Methodologies for Characterization of Monoaspartyl Chlorin E6
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful, non-invasive tool for the detailed investigation of MACE. It provides critical insights into the molecule's precise chemical structure, its dynamic interactions with membranes, aggregation behavior, and binding to macromolecules.
The precise chemical structure of Monoaspartyl chlorin (B1196114) e6, a semi-synthetic compound derived from the condensation of chlorin e6 with L-aspartic acid, was a subject of considerable investigation. clockss.org Initially, the structure was widely assumed to be the 17³-aspartyl chlorin e6, where the aspartyl group was attached to the propionic acid side chain. nih.gov However, detailed NMR analysis, including ¹H-¹⁵N HMQC and HMBC techniques, definitively clarified that the actual structure is 3⁴-aspartyl chlorin e6 (also referred to as the 15²-aspartyl conjugate), a positional isomer of the originally proposed structure. clockss.orgnih.gov
This structural correction was based on meticulous examination of ¹H and ¹³C NMR spectra. clockss.org The molecular formula was confirmed as C₃₈H₄₁N₅O₉ by mass spectrometry. clockss.org Unambiguous partial synthesis from pheophytin-a and methyl pheophorbide-a, combined with NMR spectroscopy and single-crystal X-ray diffraction, ultimately provided unequivocal confirmation of the 15²-aspartyl derivative structure. nih.govresearchgate.net The analysis of various mono-L-aspartyl derivatives of chlorin e6 synthesized for comparison further solidified this structural assignment. clockss.org These studies highlighted the importance of careful NMR analysis, as peak broadening and chemical shift changes at low concentrations can complicate structural determination. clockss.org
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for Monoaspartyl chlorin e6 (in D₂O) Data adapted from detailed structural analysis studies. clockss.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 5-H | 9.35 | 100.2 |
| 10-H | 9.46 | 103.0 |
| 20-H | 8.51 | 97.8 |
| Asp-α-H | 4.55 | 53.8 |
| Asp-β-H | 2.84, 2.71 | 40.2 |
NMR spectroscopy has been instrumental in probing the pH-dependent interactions between MACE and model phospholipid membranes. researchgate.netnih.govacs.org Studies using unilamellar vesicles of dioleoyl-phosphatidyl-choline (DOPC) as a membrane model revealed that MACE's adsorption to the membrane and its ability to traverse the bilayer are strongly influenced by the pH of the surrounding medium. researchgate.netnih.gov
The pKa values of the individual carboxylate groups of MACE are critical determinants of its behavior. researchgate.netnih.gov Unlike chlorin e6 (CE) and rhodin G7 (RG), which have pKa values between 6 and 8, two of the carboxylate groups in MACE possess pKa values below 6. researchgate.netnih.govacs.org This means that at physiological and even slightly acidic pH (down to pH 6), MACE remains more ionized and less hydrophobic compared to CE and RG. researchgate.netnih.gov
This higher ionization state has a profound effect on its membrane dynamics. While CE and RG show significantly accelerated transfer rates (flip-flop) across the membrane in acidic solutions, MACE's flip-flop rate remains very low, even at pH 6. researchgate.netnih.govacs.org At basic pH, all three compounds, including MACE, are retained primarily in the outer monolayer of the vesicle. researchgate.netnih.gov The protonation of the ionizable carboxyl groups is a major factor governing the rate of transfer across the lipid bilayer. researchgate.netnih.govacs.org
Table 2: pKa Values of Carboxylate Groups for MACE and Related Chlorins Determined by ¹³C NMR chemical shift titration. researchgate.netnih.govacs.org
| Compound | pKa Values |
|---|---|
| This compound (MACE) | Two carboxylate groups have pKa values < 6 |
| Chlorin e6 (CE) | Between 6 and 8 |
| Rhodin G7 (RG) | Between 6 and 8 |
NMR spectroscopy is a key technique for investigating the interactions of porphyrins and chlorins with macromolecules and membrane models. researchgate.netpreprints.org The distribution of MACE between the outer and inner phospholipid monolayers of DOPC vesicles was monitored by ¹H NMR spectroscopy. researchgate.net Changes in the chemical shifts and line widths of the DOPC vesicle resonances, particularly the splitting of the N-methyl choline (B1196258) signal, allow for separate analysis of the inner and outer vesicle layers and provide insight into the transbilayer distribution of the chlorin. researchgate.net These studies confirm that MACE adsorbs to the outer vesicle monolayer. researchgate.net This amphiphilic nature drives its binding to the choline-containing head groups of phospholipid regions in membranes. researchgate.net The application of NMR provides a molecular-level view of how structural modifications, pH, and aggregation mutually influence these critical membrane interactions. acs.org
Molecular Aggregation Studies
Fluorescence Spectroscopy and Microscopy
Fluorescence-based methods are vital for visualizing the uptake and distribution of photosensitizers within cells, providing a direct link between the location of the molecule and the primary sites of photodamage.
Fluorescence microscopy has been widely used to map the subcellular distribution of MACE in various cell lines. nih.govcolab.ws These studies consistently show that MACE does not distribute diffusely throughout the cytoplasm. nih.gov Instead, it primarily localizes in specific organelles. nih.gov
In multiple studies, the primary site of localization for MACE has been identified as the lysosomes. nih.gov This is in contrast to other photosensitizers like dihematoporphyrin ether-ester (DHE), which is found more generally throughout the cytoplasm. nih.gov The localization in lysosomes is significant, as damage to these organelles can trigger specific cell death pathways. Other studies have also suggested co-localization with mitochondria, another critical target for inducing apoptosis. acs.orgsemanticscholar.org For instance, one study found that an aspartylchlorin p6 derivative localized in multiple organelles, including mitochondria, lysosomes, Golgi apparatus, and the endoplasmic reticulum (ER), leading to both necrosis and apoptosis upon irradiation. acs.org The specific localization pattern is a key determinant of the cellular response to the photodynamic action. acs.org
Table 3: Summary of MACE Subcellular Localization Findings Based on fluorescence microscopy studies. nih.govacs.org
| Organelle | Localization Finding | Reference |
|---|---|---|
| Lysosomes | Primary site of localization | nih.gov |
| Mitochondria | Identified as a site of co-localization | acs.org |
| Golgi Apparatus | Identified as a site of co-localization | acs.org |
| Endoplasmic Reticulum (ER) | Identified as a site of co-localization | acs.org |
| Cytoplasm | Not diffusely localized throughout | nih.gov |
Quantitative Cellular Uptake Analysis
Understanding the extent and rate at which this compound is taken up by cells is fundamental to evaluating its potential efficacy. Quantitative analysis of cellular uptake is often performed using fluorescence-based methods.
Detailed Research Findings:
Fluorescence microscopy is a key tool for visualizing the subcellular localization of MACE. nih.gov Unlike other photosensitizers that may distribute throughout the cytoplasm, MACE has been observed to primarily localize in lysosomes. nih.gov The intrinsic fluorescence of MACE allows for its detection and quantification within cells. nih.gov Flow cytometry can also be employed for a high-throughput quantitative analysis of cellular fluorescence, providing data on a cell-by-cell basis. semanticscholar.org
The interaction with carrier molecules, such as low-density lipoproteins (LDL), also plays a critical role in the cellular uptake pathway. When complexed with LDL, MACE has been shown to be internalized via the ApoB/E receptor-mediated pathway, leading to its accumulation predominantly in lysosomes. nih.gov
| Parameter | Condition | Observation | Reference |
| Cellular Uptake | pH decrease from 7.4 to 6.9 | Increased overall cellular uptake | nih.gov |
| Subcellular Localization | In vitro cell culture | Primarily in lysosomes | nih.gov |
| Uptake Pathway | Vectorized by LDL | Internalization via ApoB/E receptor-mediated pathway | nih.gov |
Time-Resolved Fluorescence Anisotropy
Time-resolved fluorescence anisotropy is a powerful technique used to study the rotational dynamics of fluorescent molecules like this compound. This method provides insights into the molecule's size, shape, and interactions with its local environment.
Detailed Research Findings:
Phase-resolved fluorescence studies have been conducted on aqueous solutions of MACE to determine its photophysical parameters in the lowest singlet excited state. google.com These studies have confirmed that at concentrations below 1.00 x 10⁻⁵ M, MACE exists in an isolated molecular state. google.com However, at concentrations above this threshold, a portion of MACE molecules form dimers in the solution. google.com This dimerization is indicated by a red shift in the fluorescence spectrum and an enhancement of fluorescence in the 700-750 nm wavelength region. google.com
The rotational motion of MACE can be influenced by its binding to larger structures, such as proteins or lipid membranes. By measuring the decay of fluorescence anisotropy, researchers can deduce information about the microviscosity of the molecule's surroundings and the nature of its binding. While specific time-resolved fluorescence anisotropy data for MACE is not extensively detailed in the provided context, the principles of the technique are applicable to understanding its behavior. For instance, an increase in the rotational correlation time would suggest that MACE is bound to a larger entity, restricting its rotational freedom.
| Parameter | Concentration | Observation | Reference |
| Molecular State | < 1.00 x 10⁻⁵ M | Isolated molecular state | google.com |
| Aggregation | > 1.00 x 10⁻⁵ M | Formation of dimers | google.com |
| Fluorescence Spectrum | > 1.00 x 10⁻⁵ M | Red shift and enhanced fluorescence (700-750 nm) | google.com |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is an indispensable tool for the characterization of this compound, providing information on its concentration, purity, and interactions with other molecules.
The UV-Visible absorption spectrum of MACE exhibits characteristic peaks that are used for its identification and quantification.
Detailed Research Findings:
In a phosphate (B84403) buffer at pH 7.4, this compound (referred to as NPe6) displays a strong Soret band around 400 nm with a molar absorption coefficient of approximately 180,000 M⁻¹ cm⁻¹ and a Q-band in the red region of the spectrum at 654 nm with a molar absorption coefficient of 40,000 M⁻¹ cm⁻¹. nih.gov Other studies report a significant absorption peak at a longer wavelength of 664 nm. nih.gov These absorption properties, particularly in the red region, are crucial for photodynamic therapy as they allow for deeper tissue penetration of light. nih.gov
The purity of MACE can be initially assessed by examining its UV-Visible spectrum. The presence of extraneous peaks or shoulders on the main absorption bands can indicate the presence of impurities. The ratio of the Soret band to the longest wavelength Q-band is often used as a purity criterion.
| Solvent/Medium | Soret Band (λmax) | Q-Band (λmax) | Molar Extinction Coefficient (Soret) | Molar Extinction Coefficient (Q-Band) | Reference |
| Phosphate Buffer (pH 7.4) | 400 nm | 654 nm | 180,000 M⁻¹ cm⁻¹ | 40,000 M⁻¹ cm⁻¹ | nih.gov |
| Not Specified | - | 664 nm | - | - | nih.gov |
| Ethanol (B145695) | - | 667 nm | - | 55,000 cm⁻¹/M | omlc.org |
Changes in the UV-Visible absorption spectrum of MACE can signify its interaction with other molecules or the formation of complexes.
Detailed Research Findings:
When MACE interacts with macromolecules such as human serum albumin (HSA), slight perturbations in its absorption spectrum can be observed. mdpi.com The formation of a Ce6@HSA complex shows the characteristic bands of both the protein (around 280 nm) and the chlorin, with the Soret and Q-bands of the chlorin being slightly altered due to the interaction with the protein. mdpi.com
The aggregation state of MACE also influences its absorption spectrum. Dimerization or further aggregation can lead to a broadening and shifting of the Soret and Q-bands. The interaction of chlorin e6 derivatives with model membranes, such as unilamellar vesicles, has been studied by monitoring changes in their absorption spectra. researchgate.net These spectral changes provide insights into the binding and insertion of the photosensitizer into the lipid bilayer. researchgate.net For example, the binding of chlorin e6 to liposomes has been quantified with a binding constant of 6 x 10³ M⁻¹ at pH 7.4. researchgate.net
| Interacting Molecule | Spectral Change | Observation | Reference |
| Human Serum Albumin (HSA) | Slight perturbation of Soret and Q-bands | Formation of Ce6@HSA complex | mdpi.com |
| Liposomes (DOPC vesicles) | Changes in absorption spectrum | Binding to the lipid bilayer | researchgate.net |
Spectral Characterization and Purity Assessment
Chromatographic Techniques (e.g., HPLC) for Purity and Intermediate Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for analyzing intermediates during its synthesis.
Detailed Research Findings:
HPLC analysis has confirmed that MACE can be produced as a pure, monomeric compound. nih.govcolab.ws Several HPLC methods with UV detection have been developed for the qualitative and quantitative analysis of chlorin e6 and its derivatives. nih.gov Optimal separation is often achieved under reversed-phase conditions at an acidic pH, where the polar groups are fully protonated. nih.gov A common method involves a gradient elution with a mobile phase consisting of 0.08% trifluoroacetic acid in water and acetonitrile (B52724) on an XTerra RP18 column. nih.gov
During the synthesis of chlorin e6, HPLC is used to monitor the reaction progress and identify intermediates. mdpi.comresearchgate.net For example, in the synthesis of chlorin e6 from chlorophyll (B73375) a, intermediates like pheophytin a can be detected and quantified by HPLC. mdpi.com The purity of the final product can be determined with high accuracy; for instance, different synthesis methods for chlorin e6 have yielded purities of 97% and 94% as determined by HPLC. mdpi.com
| Column | Mobile Phase | Detection | Application | Reference |
| XTerra RP18 | Gradient of 0.08% TFA in water and acetonitrile | UV Detection | Purity analysis of chlorin e6 | nih.gov |
| Capcell pak UG120 C18 | Gradient of 45-100% acetonitrile in 0.1% TFA water | 407 nm | Purity analysis of chlorin e6 | mdpi.com |
| Not Specified | Not Specified | Not Specified | Confirmation of MACE as a pure, monomeric compound | nih.govcolab.ws |
Mass Spectrometry (HRMS, LC-MS) for Structural Confirmation and Impurity Profiling
Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is vital for the definitive structural confirmation of this compound and for the identification and profiling of impurities.
Detailed Research Findings:
LC-MS is routinely used to confirm the molecular weight of synthesized chlorin e6 and its derivatives. In one study, the synthesized chlorin e6 was confirmed by LC/MS with a protonated molecular ion [M+H]⁺ at m/z 597. mdpi.com The coupling of HPLC with mass spectrometry (HPLC-MS) is particularly powerful for impurity analysis, as it allows for the separation of impurities from the main compound followed by their mass determination. researchgate.netnih.gov
HRMS provides highly accurate mass measurements, which are crucial for elucidating the elemental composition of the parent molecule and any impurities. nih.govmdpi.com For instance, HRMS has been used to identify a process-related impurity in chlorin e6 synthesis as rhodin g7 7¹-ethyl ester. nih.govmdpi.com The observed molecular ion peak for this impurity at m/z 655.2771 via HRMS was in close agreement with the calculated exact mass of 655.2768, confirming its structure. mdpi.com Low-resolution mass spectrometry has also been used to identify adducts formed during synthesis. google.com
| Technique | Application | Finding | Reference |
| LC-MS | Structural Confirmation | Confirmed molecular ion [M+H]⁺ of chlorin e6 at m/z 597 | mdpi.com |
| HPLC-MS | Impurity Analysis | Monitored intermediates and identified impurities during synthesis | researchgate.netnih.gov |
| HRMS | Structural Elucidation of Impurity | Confirmed the structure of an impurity as rhodin g7 7¹-ethyl ester | nih.govmdpi.com |
| Low-Resolution MS | Adduct Identification | Identified a lysine (B10760008) adduct with a protonated molecular ion at m/z 739 | google.com |
Flow Cytometry for Cellular Uptake, ROS Detection, and Cell Death Analysis
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the characterization of this compound (MACE) and related photosensitizers, it serves as an indispensable tool for quantifying cellular interactions and downstream photodynamic effects.
Cellular Uptake: The efficiency of a photosensitizer is highly dependent on its ability to be internalized by target cells. Flow cytometry quantifies the cellular uptake of MACE by measuring the compound's intrinsic fluorescence. As cells containing the photosensitizer pass through the cytometer's laser, they emit a fluorescent signal whose intensity correlates with the amount of internalized MACE.
Studies have utilized this method to compare the uptake of different photosensitizer formulations. For instance, when conjugating Chlorin e6 (Ce6) to other molecules to enhance targeting or solubility, flow cytometry provides a quantitative measure of success. In one study, the uptake of a Ce6-biotin conjugate in HeLa cells was shown to be approximately four times higher than that of free Ce6 after a 6-hour incubation period, as measured by the mean fluorescence intensity. mdpi.com Similarly, conjugating Ce6 to nanoscale gas vesicles (GVs) resulted in superior uptake in MCF-7 and FaDu cancer cells compared to free Ce6. d-nb.info Another study demonstrated that linking Ce6 to a C60 fullerene molecule significantly enhanced its penetration through the A431 cell membrane, with the fluorescence signal increasing 12.8-fold compared to a 1.36-fold increase for free Ce6 after 3 hours. mdpi.comnih.gov
Table 1: Comparative Cellular Uptake of Chlorin e6 Formulations Measured by Flow Cytometry
| Compound | Cell Line | Incubation Time | Key Finding | Reference |
|---|---|---|---|---|
| Ce6-biotin vs. Free Ce6 | HeLa | 6 hours | ~4-fold higher uptake for Ce6-biotin. | mdpi.com |
| Ce6-Gas Vesicles vs. Free Ce6 | MCF-7 & FaDu | Not specified | Significantly greater uptake for Ce6-Gas Vesicles. | d-nb.info |
| Ce6-C60 Dyad vs. Free Ce6 | A431 | 3 hours | 12.8-fold fluorescence increase for Ce6-C60 vs. 1.36-fold for free Ce6. | mdpi.comnih.gov |
| Ce6-loaded Lactoferrin Nanoparticles (LeN) vs. Free Ce6 | SK-OV-3 | Not specified | Significantly higher intracellular concentration of Ce6 with LeN. | rsc.org |
ROS Detection: The therapeutic effect of photodynamic therapy (PDT) relies on the generation of cytotoxic reactive oxygen species (ROS). Flow cytometry can detect intracellular ROS levels using specific fluorescent probes, such as 6-carboxy-2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA). nih.gov This non-fluorescent molecule diffuses into the cell and, upon oxidation by ROS, is converted into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
Following PDT with MACE, cells are incubated with the ROS-sensitive dye, and the increase in fluorescence is measured by flow cytometry. This allows for the quantification of ROS generation under different experimental conditions. Studies have confirmed that upon light irradiation, cells treated with Ce6-based photosensitizers produce significantly more ROS compared to control cells kept in the dark or cells treated with the photosensitizer alone. d-nb.infofrontiersin.org For example, Ce6-GV-loaded cells exposed to light generated significantly more ROS than those kept in the dark in both MCF-7 and FaDu-GFP cell lines. d-nb.info This method is crucial for correlating the phototoxic effect of the compound with its primary mechanism of action. mdpi.com
Cell Death Analysis: Flow cytometry is a cornerstone for elucidating the mode of cell death induced by MACE-PDT, distinguishing between apoptosis and necrosis. This is most commonly achieved through dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or Ethidium Homodimer III. acs.orgiiarjournals.orgbath.ac.uk
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.
By analyzing the fluorescence signals from both stains, the cell population can be segregated into four quadrants:
Viable cells: (Annexin V- / PI-)
Early apoptotic cells: (Annexin V+ / PI-)
Late apoptotic/necrotic cells: (Annexin V+ / PI+)
Necrotic cells/Debris: (Annexin V- / PI+)
Research has shown that PDT with chlorin derivatives can induce both apoptosis and necrosis in a dose-dependent manner. acs.org Flow cytometric analysis revealed that treatment of human vascular smooth muscle cells with Chlorin e6 and light led to DNA fragmentation, a characteristic of apoptosis. nih.govd-nb.info Similarly, in cholangiocarcinoma cells, PDT using a glucose-conjugated chlorin resulted in a significant population of apoptotic cells as identified by triple staining with Annexin V, Ethidium Homodimer III, and Hoechst 33342. iiarjournals.org
Computational Chemistry Approaches (e.g., DFT, TD-DFT) for Molecular Properties and Stability
Computational chemistry provides profound insights into the fundamental properties of photosensitizers like this compound, complementing experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly valuable for predicting molecular structure, stability, and electronic properties that govern photodynamic activity. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, such as molecules. For MACE, DFT is employed to:
Optimize Geometric Configuration: Determine the most stable three-dimensional arrangement of atoms in the molecule. This is crucial as the planarity of the chlorin macrocycle affects its photophysical properties. researchgate.net
Calculate Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Assess Stability: By comparing the optimized energies of different isomers or derivatives, DFT can predict their relative stabilities. For example, a study on chlorin e6 lysine amides found that amides formed at the ε-amino group of lysine were more stable. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. It is the primary computational tool for predicting the electronic absorption spectra of photosensitizers. For MACE, TD-DFT is used to:
Calculate Electronic Spectra: Predict the wavelengths of maximum absorption (λmax), such as the intense Soret band (around 400 nm) and the therapeutically important Q-bands in the red region of the spectrum (650-700 nm). researchgate.netnih.gov These calculations help rationalize the experimental UV-Vis spectra.
Analyze Excited State Character: Determine the nature of electronic transitions (e.g., π→π*) responsible for light absorption.
Predict Photophysical Properties: While more complex, TD-DFT can contribute to understanding processes like intersystem crossing, which is the crucial step for populating the triplet state required for singlet oxygen generation.
A computational study on chlorin e6 and its lysine amides using DFT at the B3LYP/6-31G* level for geometry optimization and TD-DFT for electronic spectra demonstrated the power of these methods. researchgate.net The calculations indicated that the formation of lysine amides slightly decreased the coplanarity of the chlorin macrocycle, leading to a small blue-shift in the long-wavelength absorption peak, though it remained within the therapeutic window. researchgate.net Such computational findings are vital for the rational design of new and improved chlorin-based photosensitizers.
Table 2: Computationally Predicted Properties of Chlorin e6 Derivatives
| Property | Computational Method | Finding | Reference |
|---|---|---|---|
| Geometric Configuration | DFT (B3LYP/6-31G*) | Provided minimum energy structure; lysine amide formation slightly reduces macrocycle coplanarity. | researchgate.net |
| Electronic Spectra (Absorption) | TD-DFT | Calculated absorption wavelengths; predicted a small blue-shift (16-39 nm) for lysine amides compared to Chlorin e6. | researchgate.net |
| Molecular Stability | DFT | Determined that e6 lysine amides connected at the ε-NH2 of lysine are more stable. | researchgate.net |
| Frontier Orbital Gaps | DFT | Slightly higher for e6 lysine amides compared to Chlorin e6, correlating with the absorption blue-shift. | researchgate.net |
Combination Therapy Approaches in Preclinical Models Involving Monoaspartyl Chlorin E6
Synergistic Effects with Chemotherapeutic Agents
The combination of MACE-based PDT with traditional chemotherapeutic agents has been investigated to enhance cytotoxicity and overcome drug resistance. The rationale is that the distinct mechanisms of action—PDT-induced oxidative stress and vascular damage, and chemotherapy's interference with cell division or DNA synthesis—can result in a synergistic antitumor effect.
One notable preclinical study investigated the combination of MACE-PDT with pemetrexed (B1662193) for treating malignant pleural mesothelioma (MPM). jacc.org In both in vitro and in vivo models, pretreatment with pemetrexed followed by MACE-PDT demonstrated a significantly enhanced cytotoxic effect compared to either treatment alone or the reverse sequence. jacc.orgnih.gov In a mouse model with MSTO-211H cell xenografts, the sequence of pemetrexed followed by MACE-PDT led to an 80% reduction in tumor size and effectively inhibited regrowth. nih.gov In contrast, MACE-PDT alone resulted in a 50% tumor volume decrease with subsequent regrowth, and MACE-PDT followed by pemetrexed led to a 60% reduction without preventing regrowth. jacc.orgnih.gov The study suggested that the sequence of administration is critical to the synergistic outcome. nih.gov
The co-delivery of MACE with platinum-based drugs like cisplatin (B142131) has also been explored using nanocarrier systems. One approach utilized a block copolymer, mPEG-b-poly(phosphotyrosine), to co-load cisplatin and chlorin (B1196114) e6 (Ce6). researchgate.net This nanoparticle formulation (PtCeNP) showed a strong synergistic antitumor effect in vitro. In vivo studies using A549 tumor xenografts confirmed that PtCeNP combined with light irradiation yielded the best inhibition of tumor growth compared to cisplatin alone or the nanoparticle without irradiation. researchgate.net This highlights the potential of combining MACE-PDT with cisplatin to achieve superior efficacy and potentially lower systemic toxicity associated with conventional chemotherapy. researchgate.net
Furthermore, research on cisplatin-resistant human lung cancer cells (A549/CDDP) showed that resistance to cisplatin did not affect the cellular accumulation or photodynamic activity of chlorin e6. rsc.org This suggests that MACE-PDT could be a valuable partner for chemotherapy, particularly in cases where resistance to conventional drugs has developed. rsc.org
| Chemotherapeutic Agent | Cancer Model | Key Preclinical Finding | Reference |
| Pemetrexed | Malignant Pleural Mesothelioma (MSTO-211H cells) | Pemetrexed pretreatment followed by MACE-PDT resulted in an 80% tumor size reduction and inhibited regrowth in vivo. | jacc.orgnih.gov |
| Cisplatin | Lung Cancer (A549 cells), Pancreatic Cancer (T3M4 cells) | Co-delivery in a nanoparticle (PtCeNP) with light irradiation showed the best tumor growth inhibition in mouse models. | researchgate.net |
| Cisplatin | Cisplatin-Resistant Lung Cancer (A549/CDDP cells) | Cisplatin resistance did not impact the cellular uptake or photodynamic efficacy of chlorin e6. | rsc.org |
| Erlotinib (B232) | Non-Small Cell Lung Cancer (NSCLC) | Self-assembled nanoparticles of Chlorin e6 and erlotinib showed superior therapeutic effects under ultrasound compared to free Ce6. | rsc.org |
Integration with Sonodynamic Therapy (SDT)
Sonodynamic therapy (SDT) is an emerging modality that uses low-intensity ultrasound to activate a sonosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS). wikipedia.orgnih.gov A key advantage of SDT over PDT is the deeper tissue penetration of ultrasound compared to light, allowing for the treatment of less accessible tumors. nih.govnih.gov Monoaspartyl chlorin e6 and its parent compound, chlorin e6 (Ce6), have been identified as effective sonosensitizers. nih.govrsc.orgtechscience.com
Preclinical studies have demonstrated that the combination of Ce6 and ultrasound can produce a significant synergistic antitumor effect. In a study using a hepatoma-22 solid tumor model in mice, the combination of Ce6 administration and ultrasound exposure resulted in a significant reduction in tumor volume. nih.gov The mechanism is believed to involve the generation of ROS, which induces apoptosis and reduces the proliferative capacity of cancer cells. rsc.org
The synergy can be further enhanced by combining SDT with chemotherapy. A novel approach involved the creation of carrier-free nanoparticles (EC-NPs) through the self-assembly of chlorin e6 and the chemotherapeutic drug erlotinib. rsc.org These nanoparticles were designed for treating non-small cell lung cancer (NSCLC). Under ultrasound activation, the EC-NPs induced excessive ROS in tumor tissue, leading to enhanced cancer cell apoptosis. Both in vitro and in vivo experiments showed that this combination of sonodynamic therapy and chemotherapy provided superior therapeutic effects compared to the use of free Ce6 with ultrasound. rsc.org This approach highlights a promising strategy for combining modalities to improve treatment efficacy with potentially minimal side effects. rsc.org
| Therapy Combination | Cancer Model | Mechanism/Key Finding | Reference |
| MACE (as Ce6) + Ultrasound | Hepatoma-22 Solid Tumors | A significant synergistic effect was observed, leading to a notable reduction in tumor volume. | nih.gov |
| Ce6-Erlotinib Nanoparticles + Ultrasound | Non-Small Cell Lung Cancer (NSCLC) | Combination of SDT and chemotherapy via nanoparticles induced excessive ROS and enhanced apoptosis, showing superior efficacy. | rsc.org |
Combination with Photothermal Therapy (PTT)
Photothermal therapy (PTT) utilizes photothermal agents that generate heat upon near-infrared (NIR) light irradiation to induce tumor cell death through hyperthermia. frontiersin.org Combining MACE-mediated PDT with PTT offers a dual-pronged attack, where PDT generates cytotoxic ROS and PTT induces thermal ablation. This combination can lead to a more comprehensive and effective tumor destruction than either modality alone. frontiersin.org
This dual-modality approach is often enabled by advanced nanoplatforms. In one study, chlorin e6 was conjugated to iron oxide (Fe3O4) nanoparticles to create a multifunctional agent (Fe3O4-Ce6) for treating glioblastoma. frontiersin.org These nanoparticles were capable of mediating both PTT and PDT. Under irradiation with an 808 nm laser, the iron oxide component generated heat for PTT, while irradiation with a 660 nm laser activated the conjugated Ce6 to produce ROS for PDT. The combined PTT-PDT effect of the Fe3O4-Ce6 nanoparticles resulted in significantly higher cancer cell killing in vitro compared to PTT alone. frontiersin.org
Another sophisticated design involved mace-like plasmonic gold-palladium (Au-Pd) heterostructures. nih.gov These nanostructures exhibited outstanding NIR PTT and PDT effects. The unique shape and composition promoted the generation of both heat and ROS upon NIR laser irradiation, leading to the induction of immunogenic cell death (ICD) in tumors. This approach not only combines the direct cytotoxic effects of PTT and PDT but also stimulates an antitumor immune response. nih.gov
| Combination Platform | Cancer Model | Key Preclinical Finding | Reference |
| Fe3O4-Ce6 Nanoparticles | Glioblastoma (C6 cells) | Combined PTT (808 nm laser) and PDT (660 nm laser) resulted in more effective cancer cell killing than PTT alone. | frontiersin.org |
| Mace-like Au-Pd Heterostructures | Murine Mammary Carcinoma (4T1 cells) | Nanostructures generated both heat and ROS under NIR light, leading to potent PTT/PDT effects and inducing immunogenic cell death. | nih.gov |
Adjuvant Strategies with Molecularly Targeted Agents (e.g., EGFR Inhibitors)
Molecularly targeted agents, such as epidermal growth factor receptor (EGFR) inhibitors, offer a more precise way to block cancer cell growth and proliferation. Combining MACE-PDT with these agents is a rational strategy to attack tumors from multiple angles: the acute, localized cytotoxicity of PDT and the sustained signaling blockade of the targeted drug.
Preclinical research has shown significant synergy between chlorin e6-PDT and EGFR inhibitors like nimotuzumab and cetuximab in oral cancer models. researchgate.net In vitro, the combination reduced cell proliferation in both oral cancer and endothelial cells. An in vivo study demonstrated that the combination of PDT and nimotuzumab synergistically delayed tumor growth compared to control groups or PDT alone. This enhanced effect was associated with the downregulation of EGFR, the proliferation marker Ki-67, and the vascular marker CD31 in the tumors. researchgate.net
The combination of MACE with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib has also been explored. As mentioned previously, carrier-free nanoparticles composed of chlorin e6 and erlotinib were developed for a combined sonodynamic-chemotherapy approach in NSCLC. rsc.org Other studies have shown that combining erlotinib with the anti-EGFR antibody cetuximab can be effective in NSCLC, even in tumors with wild-type EGFR or TKI-resistant mutations. nih.gov While not directly testing MACE, these findings support the principle of dual EGFR blockade and suggest a strong rationale for three-way combinations involving MACE-PDT, an anti-EGFR antibody, and an EGFR TKI to overcome resistance mechanisms. frontiersin.org
| Targeted Agent | Cancer Model | Key Preclinical Finding | Reference |
| Nimotuzumab (EGFR Inhibitor) | Oral Cancer | Combination with Ce6-PDT synergistically delayed tumor growth and downregulated EGFR, Ki-67, and CD31 expression in vivo. | researchgate.net |
| Cetuximab (EGFR Inhibitor) | Oral Cancer | Combination with Ce6-PDT reduced cell proliferation in vitro. | researchgate.net |
| Erlotinib (EGFR TKI) | Non-Small Cell Lung Cancer (NSCLC) | Self-assembled nanoparticles with Ce6 enabled synergistic sonodynamic-chemotherapy. | rsc.org |
Development of Multimodal Theranostic Platforms
Theranostics refers to the integration of diagnostic and therapeutic capabilities into a single agent. This compound is an ideal candidate for such platforms due to its intrinsic fluorescent properties, which allow for optical imaging, and its potent photosensitizing activity for PDT. bohrium.com By incorporating MACE into nanostructures, researchers can develop multimodal platforms that enable imaging-guided therapy, targeted drug delivery, and combination treatments.
Natural chlorins like Ce6 are considered a promising platform for creating targeted theranostics. bohrium.com These platforms can be designed to not only deliver the photosensitizer for PDT but also to carry other therapeutic agents or imaging probes. For example, nanoparticles can be engineered to encapsulate MACE for PDT while also being detectable by magnetic resonance imaging (MRI) or other imaging modalities, allowing for precise tracking of their accumulation in tumors before activating therapy. rsc.org
An example of a theranostic application is the use of Ce6 for fluorescence imaging to guide sonodynamic therapy. nih.gov A study in tumor-bearing mice used a bio-optical imaging system to characterize the distribution of Ce6, confirming its preferential localization in the tumor. This imaging capability allows for the determination of the optimal time for applying the therapeutic ultrasound, thereby maximizing the antitumor effect. nih.gov
Furthermore, nanoplatforms combining MACE-PDT with PTT often have inherent theranostic properties. The Fe3O4-Ce6 nanoparticles developed for glioblastoma, for instance, could potentially be used for MRI-guided PTT/PDT, while the plasmonic Au-Pd heterostructures could be used for photoacoustic imaging alongside their therapeutic functions. frontiersin.orgnih.gov These multimodal systems represent a significant step towards personalized medicine, where diagnosis and treatment are seamlessly integrated. rsc.org
| Platform Type | Modalities | Preclinical Application/Potential | Reference |
| Chlorin e6 (as sonosensitizer) | Fluorescence Imaging + SDT | Fluorescence imaging used to determine optimal timing for ultrasound therapy in hepatoma-bearing mice. | nih.gov |
| Nanoparticle-based Systems | PDT + MRI/Optical Imaging | Engineering nanoparticles to carry MACE for PDT while enabling MRI or fluorescence imaging for diagnosis and treatment monitoring. | bohrium.comrsc.org |
| Fe3O4-Ce6 Nanoparticles | PTT + PDT (+ potential MRI) | Combined photothermal and photodynamic therapy for glioblastoma with the potential for MRI guidance. | frontiersin.org |
Theoretical and Computational Investigations of Monoaspartyl Chlorin E6
Molecular Modeling and Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For monoaspartyl chlorin (B1196114) e6, DFT calculations, particularly at the B3LYP/6-31G* level, have been employed to optimize its geometric configuration and determine its minimum energy structure. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity.
The electronic structure of monoaspartyl chlorin e6 is characterized by a chlorin macrocycle, which is a dihydroporphyrin, giving it strong absorption bands in the red region of the electromagnetic spectrum. mdpi.com This is a key feature for its use in PDT, as longer wavelengths of light can penetrate deeper into tissues. harvard.edu The addition of the aspartic acid moiety to the chlorin e6 backbone influences the electronic distribution and, consequently, its photophysical properties. mdpi.com
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. For chlorin e6 and its derivatives, TD-DFT at the LSDA/6-31G** level has been used to calculate their electronic spectra. researchgate.net These calculations help in understanding the transitions between different electronic states upon light absorption, which is the initial step in photodynamic action.
Prediction of Photophysical and Chemical Reactivity Parameters
The photophysical properties of this compound are central to its function as a photosensitizer. Upon absorption of light, the molecule is excited from its ground state to a singlet excited state. It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. rsc.org It is this triplet state that is crucial for PDT, as it can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen. harvard.edunih.gov
Computational studies have been instrumental in predicting key photophysical parameters:
Absorption Wavelengths: this compound exhibits a strong absorption peak (Soret band) around 400 nm and another significant peak (Q band) in the red region, at approximately 654-664 nm. nih.govnih.gov Theoretical calculations help to predict and interpret these absorption spectra. researchgate.net
Fluorescence and Phosphorescence: The molecule exhibits fluorescence, which can be utilized for diagnostic purposes. nih.gov Computational models can predict the fluorescence quantum yield and the likelihood of intersystem crossing to the triplet state. rsc.org
Singlet Oxygen Quantum Yield: The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. For this compound, the quantum yield of singlet oxygen production has been experimentally determined to be high, around 0.77. nih.gov Computational models can provide insights into the factors that influence this yield.
The chemical reactivity of this compound is also a subject of computational investigation. The presence of three carboxylic acid groups on the chlorin e6 core, along with the aspartic acid residue, makes the molecule amphiphilic and influences its interaction with biological molecules and its solubility. mdpi.comresearchgate.net
Simulation of Molecular Interactions with Biological Components
Understanding how this compound interacts with biological components is vital for predicting its biodistribution and therapeutic efficacy. Computational simulations, such as molecular dynamics (MD), are used to model these interactions at an atomic level.
A key interaction studied is with human serum albumin (HSA), the primary carrier protein for many drugs in the bloodstream. nih.gov Ensemble docking and microsecond MD simulations have identified two primary binding pockets for chlorin e6 in HSA: the Sudlow I site and the heme binding pocket. nih.gov These simulations reveal that the binding is driven by a combination of hydrophobic and electrostatic interactions. The protonation state of the carboxylic acid groups on this compound, which is dependent on the pH of the environment, significantly affects its binding affinity to HSA. nih.gov
Simulations have also been used to study the interaction of this compound with lipid bilayers, which serve as models for cell membranes. researchgate.net These studies, often complemented by NMR spectroscopy, show how the molecule adsorbs to and penetrates the membrane. The pH-dependent protonation of the carboxylate groups is a major determinant of the rate at which the molecule can flip across the bilayer. researchgate.net For instance, in acidic environments, similar to those found in tumor tissues, the transfer of related chlorins across the membrane is accelerated. researchgate.net
Conformational Analysis and Stability Predictions
Computational conformational analysis helps to identify the most stable conformations of the molecule. Studies on different regioisomers of aspartyl-chlorin e6 have shown that the conformation can significantly impact phototoxicity. For example, the 13¹-aspartylchlorin-e6 derivative, which adopts a nearly linear conformation, has been found to be more phototoxic than its 15²- and 17³-regioisomers. mdpi.com This extended conformation is thought to favor binding to biomolecules.
Stability predictions are also a critical aspect of computational studies. DFT calculations can indicate the relative stability of different chemical structures. For instance, in the context of creating amide derivatives of chlorin e6 with lysine (B10760008), calculations have shown that amides formed at the ε-NH2 group of lysine are more stable. researchgate.net Such predictions are valuable for designing new and more stable photosensitizers. The formation of these amides can also affect the planarity of the chlorin macrocycle, which in turn influences the electronic properties and absorption spectra of the molecule. researchgate.net
Emerging Research Applications Beyond Traditional Photodynamic Therapy
Research in Photodynamic Diagnosis (PDD) using Fluorescence Imaging
Monoaspartyl chlorin (B1196114) e6 has shown promise as a fluorescent agent for photodynamic diagnosis (PDD), a technique that utilizes the fluorescence of photosensitizers to visualize and delineate pathological tissues, particularly tumors. The efficacy of MACE in PDD stems from its distinct spectroscopic properties.
As a pure, monomeric compound, MACE exhibits a single, well-defined fluorescence emission peak. nih.gov This characteristic is highly advantageous for fluorescence imaging as it simplifies the detection and analysis of the emitted light, leading to clearer and more accurate diagnostic images. nih.gov In contrast to older photosensitizers like dihematoporphyrin ether-ester (DHE), which are often complex mixtures, the purity of MACE contributes to more reliable and reproducible diagnostic results. nih.gov
In vitro studies have demonstrated that MACE possesses favorable characteristics for PDD. It has a substantial absorption at a longer wavelength (around 664 nm), which allows for deeper tissue penetration of the excitation light. nih.govnih.gov Following excitation, its fluorescence can be readily detected. Research has also investigated its subcellular localization, with studies using fluorescence microscopy indicating that MACE tends to accumulate in the lysosomes of cells. nih.gov This specific localization pattern can provide additional diagnostic information at the cellular level.
The combination of its purity, single fluorescence peak, and effective sensitizing capabilities underpins the ongoing research into MACE as a valuable tool for fluorescence-guided tumor diagnosis and potentially for guiding surgical resection. nih.govipa-2025.com
Table 1: Spectroscopic and In Vitro Properties of Monoaspartyl Chlorin e6 for PDD
| Property | Finding | Source |
|---|---|---|
| Chemical Purity | Pure, monomeric compound | nih.gov |
| Absorption Wavelength | Strong absorption at approximately 664 nm | nih.govnih.gov |
| Fluorescence Emission | Single fluorescence emission peak | nih.gov |
| Subcellular Localization | Primarily localizes in lysosomes | nih.gov |
| In Vitro Efficacy | Demonstrates good sensitizing capabilities with light | nih.gov |
Applications in Sonodynamic Therapy (SDT) Research
Sonodynamic therapy (SDT) is an emerging cancer treatment modality that utilizes the synergistic effect of a sonosensitizer and ultrasound to induce cell death. rsc.orgrsc.org Unlike PDT, which is limited by the penetration depth of light, ultrasound can reach deeper tissues, making SDT a promising approach for treating deep-seated tumors. rsc.orgrsc.org
Chlorin e6 (Ce6), the parent compound of MACE, has been widely investigated as a sonosensitizer. techscience.com It can be activated by low-intensity ultrasound to generate reactive oxygen species (ROS), which are toxic to cancer cells. rsc.orgtechscience.com The amphiphilic nature of Ce6 allows it to penetrate cell membranes and accumulate within cells, a crucial step for effective SDT. techscience.com
Research has focused on developing advanced delivery systems, such as nanoparticles, to enhance the efficacy of Ce6-based SDT. For instance, carrier-free nanoparticles composed of Ce6 and a chemotherapy drug have been developed. These nanoparticles demonstrate good stability and, upon ultrasound activation, induce significant ROS production and apoptosis in cancer cells. rsc.org Such nano-formulations aim to overcome the limitations of free Ce6, such as poor water solubility and a short circulation time in the body. techscience.com While much of the research focuses on Ce6, the findings provide a strong rationale for investigating MACE in SDT, given its structural similarity and known photosensitizing properties. The potential of MACE as a sonosensitizer is an active area of exploration.
Table 2: Research Highlights of Chlorin e6 (Parent Compound of MACE) in SDT
| Research Area | Key Findings | Source |
|---|---|---|
| Mechanism of Action | Ultrasound activation generates cytotoxic ROS | rsc.orgtechscience.com |
| Cellular Interaction | Amphiphilic structure facilitates cell membrane penetration | techscience.com |
| Nanoparticle Formulation | Self-assembled, carrier-free nanoparticles enhance stability and drug loading | rsc.org |
| Therapeutic Effect | Synergistic treatment with chemotherapy shows superior efficacy in vitro and in vivo | rsc.org |
| Advantages over PDT | Deeper tissue penetration with ultrasound allows treatment of deep-seated tumors | rsc.orgrsc.org |
Exploration as a Photoacoustic (PA) Contrast Agent
Photoacoustic (PA) imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound imaging. It relies on the use of contrast agents that absorb light and convert it into sound waves, which are then detected to form an image.
Chlorin e6 (Ce6) has emerged as a potential candidate for use as a PA contrast agent due to its strong absorption in the red region of the light spectrum. mdpi.com This property allows for efficient generation of photoacoustic signals upon irradiation with a laser. Studies have demonstrated that Ce6 can be used to visualize internal organs in animal models, highlighting its potential for non-invasive diagnostic applications. mdpi.com
The dual functionality of Ce6 as both a photosensitizer for PDT and a contrast agent for PA imaging makes it a promising "theranostic" agent. This means it could be used to simultaneously diagnose and treat diseases like cancer. mdpi.com By using PA imaging, the accumulation of Ce6 in a tumor could be monitored, allowing for precise planning and guidance of subsequent PDT. While these studies have primarily utilized Ce6, the similar optical properties of MACE suggest its potential for exploration as a photoacoustic contrast agent as well.
Table 3: Characteristics of Chlorin e6 as a Photoacoustic Contrast Agent
| Feature | Description | Source |
|---|---|---|
| Imaging Modality | Photoacoustic (PA) Imaging | mdpi.com |
| Mechanism | Absorbs red light and converts it into detectable sound waves | mdpi.com |
| Key Property | High absorption in the phototoxic red light region | mdpi.com |
| Demonstrated Application | Visualization of internal organs in preclinical models | mdpi.com |
| Theranostic Potential | Can serve as both a diagnostic (PA imaging) and therapeutic (PDT) agent | mdpi.com |
Research in Cardiovascular Disease Models (e.g., Choroidal Neovascularization, Atherosclerosis)
The application of MACE is being investigated in models of cardiovascular diseases, particularly those involving abnormal blood vessel growth and plaque formation.
Choroidal Neovascularization (CNV): CNV is a key feature of neovascular age-related macular degeneration (AMD), a leading cause of blindness. nih.gov It involves the abnormal growth of blood vessels from the choroid into the retina. pnas.org Research using a quantitative RNA sequencing approach known as massive analysis of cDNA ends (MACE) has been employed to study the molecular mechanisms of human CNV. nih.govubc.ca While this refers to a genomic analysis technique and not the compound, other studies have explored the therapeutic potential of photosensitizers in CNV. The ability of PDT to selectively destroy abnormal vasculature makes it a relevant area of investigation for MACE in treating CNV.
Atherosclerosis: Atherosclerosis is characterized by the buildup of plaques in the arteries, which can lead to major adverse cardiovascular events. ahajournals.orgnih.gov PDT has been proposed as a potential therapy for atherosclerosis by targeting and destroying macrophage-derived foam cells within atherosclerotic plaques. Mono-L-aspartyl chlorin e6 (referred to as NPe6 in some literature) is noted for its specific deposition in atherosclerotic plaques and its rapid clearance after injection, which could reduce the risk of skin photosensitivity, a common side effect of photosensitizers. dovepress.com In vitro studies have also shown that photodynamic therapy with chlorin e6 can induce apoptosis in human vascular smooth muscle cells, a key cell type involved in the development of restenosis after angioplasty. nih.gov
Table 4: Research on MACE and its Parent Compound in Cardiovascular Models
| Disease Model | Compound | Research Finding | Source |
|---|---|---|---|
| Choroidal Neovascularization | MACE (genomic technique) | Used to identify increased mRNA expression of certain genes in human CNV membranes. | nih.govubc.ca |
| Atherosclerosis | Mono-L-aspartyl chlorin e6 (NPe6) | Specifically deposits in atherosclerotic plaques, offering targeted therapy potential. | dovepress.com |
| Restenosis (in vitro) | Chlorin e6 | Induces apoptosis in human vascular smooth muscle cells upon light activation. | nih.gov |
Studies in Antibacterial Photodynamic Therapy
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of alternative antimicrobial strategies. nih.govfrontiersin.org Antibacterial photodynamic therapy (aPDT) has emerged as a promising approach that uses a photosensitizer, light, and oxygen to generate ROS that are lethal to a broad spectrum of microorganisms. frontiersin.org
Chlorin e6 (Ce6) has demonstrated significant bactericidal activity in aPDT. nih.gov It is effective against both planktonic (free-floating) bacteria and, crucially, bacteria within biofilms. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov
Research has shown that aPDT with Ce6 can effectively kill major human otopathogens (bacteria causing ear infections), such as Moraxella catarrhalis, Streptococcus pneumoniae, and nontypeable Haemophilus influenzae, even when they are in a biofilm state. nih.gov Studies have reported a loss of viability of ≥99.9% in these pathogens following a dual-treatment aPDT protocol with Ce6, which also inhibited bacterial regrowth. nih.gov Furthermore, aPDT using Ce6 has been shown to be effective in treating wounds infected with antibiotic-resistant microflora, promoting both bacterial inactivation and tissue regeneration. mdpi.com Given that MACE is a derivative of Ce6, it is a strong candidate for investigation in aPDT, potentially offering similar or enhanced antibacterial efficacy.
Table 5: Efficacy of Chlorin e6 (Parent Compound of MACE) in aPDT
| Target Pathogens | Form | Key Findings | Source |
|---|---|---|---|
| Primary Human Otopathogens | Planktonic and Biofilm | ≥99.9% loss of viability; inhibition of regrowth post-treatment. | nih.gov |
| Antibiotic-Resistant Microflora in Wounds | Biofilm | Significant to complete inactivation of bacteria; promotion of tissue regeneration. | mdpi.com |
| General Gram-positive and Gram-negative bacteria | Planktonic and Biofilm | Broad-spectrum activity; low risk of developing resistance. | ipa-2025.comfrontiersin.org |
Q & A
Q. Table 1: Reaction Parameters and Yields
| Reactant Ratios (Chlorin e6:DCC:DMAP) | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1:3:1 | CH₂Cl₂ | RT | 26–33 |
How does MACE’s molecular structure influence its photodynamic activity?
Basic Question
MACE’s efficacy as a second-generation photosensitizer arises from:
- Extended π-Conjugation : The chlorin macrocycle absorbs strongly in the red spectrum (λ~660–670 nm), enabling deeper tissue penetration compared to porphyrin-based agents .
- Water Solubility : The aspartyl group enhances solubility, improving bioavailability and cellular uptake .
- Singlet Oxygen Quantum Yield : MACE generates singlet oxygen (¹O₂) upon light activation, inducing oxidative damage to target cells. This mechanism is critical in photodynamic therapy (PDT) for cancer and amyloid-beta (Aβ) disaggregation .
What methodologies validate MACE’s purity and structural integrity post-synthesis?
Basic Question
Analytical techniques include:
- UV-Vis Spectroscopy : Peaks at 400 nm (Soret band) and 660 nm (Q-band) confirm chlorin e6 derivatives .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 712 (MACE) and 798 (diaspartyl derivatives) .
- ¹H NMR : Chemical shifts at δ 3.3–3.6 ppm (aspartyl protons) and δ 9.5–10.0 ppm (chlorin macrocycle protons) .
How can researchers address variability in MACE’s cellular uptake across different in vitro models?
Advanced Question
Cellular uptake kinetics depend on:
- Cell Type : Vascular smooth muscle cells (VSMCs) show rapid internalization (15 minutes), while fibroblasts exhibit delayed uptake .
- Nanocarrier Systems : Albumin nanoparticles (HSA-NPs) prolong blood circulation and enhance tumor accumulation in murine models .
- Contradictions : notes rapid MACE excretion in oral squamous cell carcinoma models, unlike Bremachlorin, suggesting metabolic or retention differences.
Q. Methodological Recommendations :
- Use fluorescence microscopy or flow cytometry with λex/λem = 405/670 nm to track intracellular MACE .
- Compare free MACE vs. nanoparticle formulations in pharmacokinetic studies .
What experimental designs resolve contradictions in MACE’s role in amyloid-beta (Aβ) modulation?
Advanced Question
MACE binds Aβ histidine residues (H6, H13, H14), inhibiting aggregation via:
- Photoactivation : Generates ¹O₂, cross-linking Aβ oligomers .
- Dark Activity : Chelates Cu²⁺, reducing metal-induced Aβ toxicity .
Q. Data Contradictions :
- Selectivity : MACE does not affect α-synuclein or ubiquitin, suggesting Aβ-specificity .
- Dose Dependency : Catalytic (nM) vs. stoichiometric (µM) concentrations yield divergent effects on Cu²⁺ chelation .
Q. Table 2: Key Techniques for Aβ Studies
| Method | Application | Reference |
|---|---|---|
| Thioflavin T (ThT) | Quantifies β-sheet aggregation | |
| HSQC NMR | Maps Aβ-histidine interactions | |
| PICUP | Cross-linking of Aβ oligomers |
How to optimize MACE-mediated PDT parameters for apoptosis induction in cancer models?
Advanced Question
Critical parameters include:
- Dose-Response : 170 µM MACE + 2 J/cm² light achieves ~80% toxicity in VSMCs .
- Apoptosis Markers : Measure phosphatidylserine exposure (Annexin V), mitochondrial depolarization (JC-1), and caspase-3 activation .
- Cell-Specific Effects : VSMCs undergo classical apoptosis, while NIH3T3 fibroblasts show atypical death .
Q. Recommendations :
- Use the MTS assay to quantify dehydrogenase activity as a proxy for cell viability .
- Validate ROS generation with dichlorofluorescein (DCF) probes .
What strategies improve MACE’s tumor selectivity in preclinical models?
Advanced Question
- Passive Targeting : Leverage enhanced permeability and retention (EPR) effect with nanoparticle carriers (e.g., PEG-PCL) .
- Active Targeting : Conjugate MACE to tumor-specific ligands (e.g., folate receptors) .
- Dual-Modality : Combine PDT with low-level light therapy (LLLT) to enhance ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
